molecular formula C12H15NO3 · HCl B613062 L-Proline, 4-(phenylmethoxy)-, (4R)- CAS No. 40350-84-3

L-Proline, 4-(phenylmethoxy)-, (4R)-

Número de catálogo: B613062
Número CAS: 40350-84-3
Peso molecular: 257.72
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Descripción

L-Proline, 4-(phenylmethoxy)-, (4R)- is a useful research compound. Its molecular formula is C12H15NO3 · HCl and its molecular weight is 257.72. The purity is usually 95%.
BenchChem offers high-quality L-Proline, 4-(phenylmethoxy)-, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 4-(phenylmethoxy)-, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

40350-84-3

Fórmula molecular

C12H15NO3 · HCl

Peso molecular

257.72

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Chemical, Physical, and Synthetic Properties of L-Proline, 4-(phenylmethoxy)-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Proline, 4-(phenylmethoxy)-, (4R)- , systematically known as (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid or O-benzyl-trans-4-hydroxy-L-proline , is a highly specialized non-proteinogenic amino acid derivative. In peptide chemistry and drug development, the incorporation of functionalized proline analogs is a critical strategy for inducing specific secondary structures, such as the polyproline type II (PPII) helix, and for enhancing the proteolytic stability of peptidomimetics [1].

The addition of the benzyl (Bzl) ether at the C4 position of the pyrrolidine ring serves a dual purpose: it acts as a robust protecting group for the secondary hydroxyl during aggressive synthetic cycles, and it significantly alters the lipophilicity and stereoelectronic profile of the molecule. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile and Structural Dynamics

The unique behavior of O-benzyl-trans-4-hydroxy-L-proline in biological and synthetic systems is governed by the stereochemistry of its pyrrolidine ring. The (2S, 4R) configuration places the carboxylate and the benzyloxy group in a trans relationship.

Stereoelectronic Effects

The electronegative oxygen atom at the C4 position exerts a strong gauche effect with the ring nitrogen. This stereoelectronic interaction strongly biases the pyrrolidine ring toward a Cγ-exo pucker [1]. The Cγ-exo conformation thermodynamically stabilizes the trans isomer of the preceding amide bond (ω ≈ 180°). In drug design, this property is exploited to pre-organize peptides into rigid conformations, which is essential for synthesizing collagen mimetics and high-affinity ligands for SH3 domains.

Quantitative Data Summary

The following table consolidates the core physical and chemical properties of the free base compound [1, 4]:

PropertyValueMethod / Condition
CAS Registry Number 40350-84-3Free base form
Molecular Formula C12H15NO3-
Molecular Weight 221.25 g/mol Computed
Stereochemistry (2S, 4R)trans relationship
Topological Polar Surface Area (TPSA) 58.6 ŲComputed
Hydrogen Bond Donors 2Amine, Carboxylic Acid
Hydrogen Bond Acceptors 4-
LogP (Predicted) ~1.5 - 2.6Lipophilicity indicator
Physical State White to off-white powderStandard ambient temp/pressure

Note: The compound is also frequently utilized as a hydrochloride salt (CAS: 66831-16-1) to enhance aqueous solubility and stability during storage.

Synthetic Utility and Reactivity

Orthogonal Protection Strategies

In SPPS, the secondary hydroxyl group of 4-hydroxyproline must be protected to prevent unwanted branching via esterification. While tert-butyl (tBu) ethers are standard in Fmoc-chemistry (cleaved by Trifluoroacetic acid, TFA), the benzyl (Bzl) ether provides an orthogonal layer of protection. Benzyl ethers are completely stable to TFA. This allows chemists to cleave the peptide from the resin and remove other protecting groups while keeping the hydroxyl group masked [1]. The benzyl group is subsequently removed via catalytic hydrogenolysis (Pd/C, H₂) or strong acids like Hydrogen Fluoride (HF).

The Risk of Cα Racemization

A critical challenge when coupling functionalized proline derivatives is the risk of epimerization at the Cα chiral center. Research by Kuroda et al. demonstrated that coupling O-benzyl-trans-4-hydroxy-L-proline phenacyl esters with Boc-amino acids in the presence of 1-hydroxybenzotriazole (HOBt) leads to extensive racemization[2, 3].

Causality: HOBt catalyzes the formation of a cyclic carbinol-amine intermediate. The structural constraints of the functionalized pyrrolidine ring facilitate a ring-opening mechanism that abstracts the Cα proton, leading to the loss of stereochemical integrity [2]. To circumvent this, modern protocols substitute HOBt with OxymaPure (Ethyl cyanohydroxyiminoacetate), which suppresses this specific cyclization pathway.

Racemization_Logic A O-benzyl-trans-4-hydroxy-L-proline Derivative B Addition of HOBt (Coupling Additive) A->B C Cyclic Carbinol-Amine Intermediate Formation B->C D Ring Opening & Cα Proton Abstraction C->D E Cα Epimerization (Racemization) D->E

Mechanistic pathway of HOBt-induced Cα racemization in hydroxyproline derivatives.

Experimental Protocols

Protocol: Orthogonal SPPS Workflow Utilizing Fmoc-Hyp(Bzl)-OH

This self-validating protocol outlines the incorporation of the benzyloxy-proline derivative into a peptide sequence, specifically designed to prevent racemization and allow post-cleavage modifications.

Reagents Required:

  • Fmoc-Hyp(Bzl)-OH (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • OxymaPure (3.0 eq)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • 20% Piperidine in DMF (v/v)

  • Palladium on Carbon (Pd/C, 10 wt%)

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen solid support (e.g., Rink Amide AM resin) in a 1:1 mixture of Dichloromethane (DCM) and DMF for 30 minutes to maximize the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation (Crucial Step): Dissolve Fmoc-Hyp(Bzl)-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq) and stir for 3 minutes at room temperature. Expert Insight: Utilizing Oxyma/DIC instead of HOBt/DIC prevents the cyclic carbinol-amine formation, preserving the (2S) stereocenter.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently for 60–90 minutes at room temperature.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines if coupling onto a proline). A negative result indicates complete coupling. Wash the resin with DMF (3 × 1 min).

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The benzyl ether remains fully intact during this step.

  • Benzyl Deprotection (Hydrogenolysis): Dissolve the purified, Bzl-protected peptide in Methanol. Add 10% Pd/C catalyst (10% w/w relative to peptide). Flush the reaction vessel with Argon, then introduce H₂ gas via a balloon. Stir vigorously for 4–12 hours until LC-MS confirms complete removal of the benzyl group.

SPPS_Workflow A Resin Swelling (DCM/DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Activation (Fmoc-Hyp(Bzl)-OH + DIC/Oxyma) B->C D Coupling Reaction (Formation of Peptide Bond) C->D E Washing (DMF/DCM) D->E E->B Repeat for next AA F Cleavage from Resin (TFA/Scavengers) E->F Sequence Complete G Benzyl Ether Deprotection (Catalytic Hydrogenolysis: Pd/C, H2) F->G

Workflow for incorporating O-benzyl-trans-4-hydroxy-L-proline in SPPS.

Applications in Drug Development

The strategic incorporation of (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid is highly prevalent in the development of:

  • Collagen Mimetics: The trans-4-hydroxyproline core is the fundamental building block of the collagen triple helix. Benzylated derivatives allow researchers to synthesize highly hydrophobic collagen-like peptides that can self-assemble into nanomaterials or hydrogels for tissue engineering.

  • ACE Inhibitors: Proline derivatives are classic pharmacophores in Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril). The addition of bulky, lipophilic groups like the benzyl ether at the C4 position is utilized to probe the S1' and S2' hydrophobic sub-pockets of metalloproteases, often yielding compounds with enhanced binding affinity and prolonged half-lives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10563127, (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid" PubChem.
  • Kuroda, H., Kubo, S., Chino, N., & Sakakibara, S. "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids." International Journal of Peptide and Protein Research, 1992.
  • "Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics." Analytical Chemistry - ACS Publications, 2019.
  • Chemsrc. "Nα-Boc-trans-4-Hyp(Bn)-OH | CAS#:54631-82-2 Properties and Downstream (40350-84-3)." Chemsrc Database, 2025.

Structural Elucidation and Conformational Dynamics of (4R)-4-(Benzyloxy)-L-Proline: An NMR-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly referred to as trans-4-benzyloxy-L-proline) is a highly privileged chiral building block in peptide synthesis, peptidomimetic drug discovery, and the study of collagen-like polyproline helices. The introduction of a benzyloxy ether at the C4 position of the pyrrolidine ring fundamentally alters the molecule's conformational landscape.

This whitepaper provides an in-depth technical framework for the Nuclear Magnetic Resonance (NMR) structural analysis of trans-4-benzyloxy-L-proline. By bridging stereoelectronic theory with advanced multi-dimensional NMR workflows, this guide equips researchers with self-validating protocols to accurately assign chemical shifts, resolve rotameric splitting, and validate ring pucker dynamics.

Mechanistic Causality: Stereoelectronic Effects & Rotamerism

To understand the NMR spectra of trans-4-benzyloxy-L-proline, one must first understand the causality behind its conformational behavior. The pyrrolidine ring of proline is highly flexible, rapidly interconverting between Cγ-exo and Cγ-endo puckered states.

The Gauche Effect: In trans-4-benzyloxy-L-proline, the strongly electronegative oxygen atom of the C4-benzyloxy group exerts a powerful stereoelectronic influence. To minimize dipole-dipole repulsion and maximize hyperconjugative stabilization (σC-H → σ*C-O), the molecule strongly favors a gauche conformation between the ring nitrogen and the C4-oxygen. This stereoelectronic preference rigidly locks the pyrrolidine ring into a Cγ-exo pucker [1].

Amide Bond Isomerization: The Cγ-exo pucker has a cascading downstream effect: it sterically and electronically stabilizes the trans isomer of the preceding prolyl amide bond (ω = 180°). However, when the secondary amine is protected (e.g., with a Boc or Cbz group, as is standard for NMR analysis and synthesis), the energy barrier for cis/trans isomerization of the carbamate is high enough that both rotamers exist in slow exchange on the NMR timescale at room temperature (298 K). This results in complex, doubled resonance peaks (rotameric splitting) that can confound 1D and 2D NMR interpretation[2].

ConformationalDynamics A C4-Benzyloxy Substitution B Stereoelectronic Gauche Effect A->B Induces C Cγ-Exo Pucker (Favored) B->C Drives D Cγ-Endo Pucker (Disfavored) B->D Suppresses E Trans Amide Bond (Stabilized) C->E Promotes F Cis Amide Bond (Destabilized) D->F Correlates

Logical flow of C4-benzyloxy substitution on pyrrolidine ring pucker and amide bond geometry.

Quantitative NMR Data Summary

Because the free amino acid is zwitterionic and exhibits poor solubility in standard organic NMR solvents, structural elucidation is almost universally performed on N-protected derivatives (e.g., N-Boc-trans-4-benzyloxy-L-proline).

The following tables summarize the characteristic 1 H and 13 C NMR chemical shifts in CDCl 3​ at 298 K. Note that due to the aforementioned rotameric effects, many signals appear as complex multiplets or paired signals (major/minor rotamers)[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Notes
C2-H4.35 – 4.48m1HShifted downfield by adjacent N and COOH.
C3-H 2​ 2.15 – 2.45m2HDiastereotopic protons; complex splitting due to ring pucker.
C4-H4.20 – 4.32m1HDiagnostic peak for C4 substitution[2].
C5-H 2​ 3.50 – 3.75m2HDiastereotopic; adjacent to ring nitrogen.
Benzyl -O-CH 2​ -Ph4.45 – 4.60ABq / s2HOften appears as an AB quartet due to proximity to the chiral center.
Aromatic Ar-H7.25 – 7.40m5HBenzyl aromatic ring protons.
Boc -C(CH 3​ ) 3​ 1.40 / 1.45s9HDoubled singlets indicate cis/trans carbamate rotamers.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
PositionCarbon TypeChemical Shift ( δ , ppm)Rotameric Splitting Observation
C=O (Acid) Carboxylic Acid174.5 – 176.0Minor peak visible ~173.8 ppm.
C=O (Boc) Carbamate153.5 – 154.8Distinct major/minor rotamer peaks.
Aromatic Ar-C (ipso)137.8 – 138.2Single peak generally observed.
Aromatic Ar-C (o, m, p)127.5 – 128.6Multiple overlapping peaks.
Cγ (C4) Ether-bearing CH76.0 – 78.5Highly sensitive to exo/endo equilibrium.
Benzyl -O-CH 2​ -Ph71.0 – 72.5Stable shift, minimal rotameric impact.
Cα (C2) Chiral CH57.5 – 59.2Major/minor peaks separated by ~0.8 ppm.
Cδ (C5) N-adjacent CH 2​ 51.5 – 53.0Broadened at room temperature.
Cβ (C3) Aliphatic CH 2​ 35.5 – 37.5Broadened at room temperature.

Experimental Methodology: Self-Validating NMR Protocols

To accurately assign the structure and bypass the confounding variables of rotameric splitting, a self-validating, multi-step NMR protocol is required.

Protocol 1: Sample Preparation and Variable Temperature (VT) NMR

Causality: Analyzing the sample at 298 K yields broadened, doubled peaks due to the slow cis/trans isomerization of the N-protecting group. By utilizing Variable Temperature (VT) NMR and heating the sample to 333 K (60 °C), the thermal energy exceeds the rotational energy barrier of the amide bond. The interconversion rate increases, coalescing the rotamers into a single, time-averaged set of sharp peaks, thereby validating that the peak doubling was due to rotamerism and not chemical impurities or racemization[2].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15–20 mg of the protected trans-4-benzyloxy-L-proline in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

  • Shimming & Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated 3D gradient shimming and tune the probe to the 1 H and 13 C frequencies.

  • Ambient Acquisition: Acquire standard 1D 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K. Note the presence of doubled peaks (e.g., the Boc t-butyl group appearing as two singlets at ~1.40 and 1.45 ppm).

  • VT-NMR Execution: Gradually increase the probe temperature to 333 K (60 °C). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • Coalescence Verification: Re-acquire the 1D 1 H spectrum. Verify that the doubled peaks have coalesced into sharp, single resonances.

Protocol 2: 2D NMR Structural Elucidation Workflow

Causality: 1D NMR alone cannot definitively prove the spatial relationship (stereochemistry) between the C2 and C4 substituents. A suite of 2D experiments must be employed as a self-validating loop: COSY establishes the unbroken carbon chain, HSQC/HMBC maps the heteroatoms, and NOESY confirms the 3D geometry.

Step-by-Step Methodology:

  • 1 H- 1 H COSY (Correlation Spectroscopy): Acquire at 333 K. Trace the continuous spin system from the Cα proton (~4.4 ppm) Cβ diastereotopic protons (~2.3 ppm) Cγ proton (~4.2 ppm) Cδ diastereotopic protons (~3.6 ppm). This confirms the integrity of the pyrrolidine ring.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton signals to their directly attached carbons. This is critical for distinguishing the Cδ protons (attached to a carbon at ~52 ppm) from the benzyl CH 2​ protons (attached to a carbon at ~71 ppm), which can sometimes overlap in the 1 H spectrum.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation ( 3 J CH​ ) between the Cγ proton and the benzyl CH 2​ carbon, and vice versa. This definitively proves the regiochemistry of the benzyloxy group at the C4 position.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms.

    • Validation Check: In the (2S, 4R) trans isomer, the Cα-H and Cγ-H are on opposite faces of the pyrrolidine ring. Therefore, no strong NOE cross-peak should be observed between Cα-H and Cγ-H.

    • Conversely, strong NOE cross-peaks should be observed between the Cα-H and the cis-oriented Cβ-H, validating the stereochemical assignment[1].

NMRWorkflow S1 Sample Prep (CDCl3, TMS, 298K) S2 1D 1H & 13C NMR (Identify Rotamers) S1->S2 S3 VT-NMR (333K) (Resolve Rotameric Splitting) S2->S3 If rotamers overlap S4 2D COSY (H-H Spin Systems) S3->S4 S5 2D HSQC / HMBC (C-H Connectivity) S4->S5 S6 2D NOESY (Spatial Exo/Endo Validation) S5->S6

Self-validating NMR experimental workflow for structural elucidation and rotamer resolution.

Conclusion

The structural analysis of L-Proline, 4-(phenylmethoxy)-, (4R)- requires a deep understanding of pyrrolidine ring dynamics. The C4-benzyloxy group is not merely a passive substituent; it actively dictates the ring pucker via the stereoelectronic gauche effect, which in turn influences amide bond rotamerism. By employing high-temperature VT-NMR to bypass rotameric signal broadening and utilizing a rigorous 2D NMR workflow (COSY HSQC HMBC NOESY), researchers can achieve unambiguous, self-validating structural assignments.

References

  • Zwitterionic amino acid-derived polyacrylates as smart materials exhibiting cellular specificity and therapeutic activity Biomacromolecules (via Monash University)
  • L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organoc
  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) NIH / PMC
  • Bicyclic enol cyclocarbamates inhibit Penicillin-binding proteins Organic & Biomolecular Chemistry (via Veening Lab)

Sources

Thermodynamic Stability of L-Proline, 4-(phenylmethoxy)-, (4R)- in Aqueous Solution: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The conformational restriction of amino acids is a cornerstone of modern peptidomimetic drug design. L-Proline, 4-(phenylmethoxy)-, (4R)- , commonly referred to as (2S, 4R)-4-benzyloxy-L-proline or trans-4-benzyloxy-L-proline, is a highly versatile scaffold. By functionalizing the 4-position of the pyrrolidine ring with a bulky, electronegative benzyloxy group, researchers can dictate the thermodynamic and conformational behavior of the molecule in aqueous environments.

This whitepaper elucidates the causality behind the thermodynamic stability of this compound, detailing how stereoelectronic forces (the gauche effect) compete with the hydrophobic penalty of aqueous solvation. Furthermore, it provides field-proven, self-validating experimental protocols for quantifying these thermodynamic parameters.

Stereoelectronic and Steric Determinants of Ring Pucker

The thermodynamic stability of proline derivatives is intrinsically linked to the conformational dynamics of the pyrrolidine ring, which rapidly interconverts between -exo and -endo envelope states.

In L-Proline, 4-(phenylmethoxy)-, (4R)-, the presence of the electronegative oxygen atom at the 4R position imposes a profound stereoelectronic constraint. According to the gauche effect, the molecule minimizes its free energy by adopting a conformation where the electronegative 4R-substituent is gauche to the ring nitrogen. This stereoelectronic preference strongly drives the pyrrolidine ring into the -exo pucker 1.

The causality of this pucker on global stability is twofold:

  • Backbone Preorganization: The -exo pucker restricts the main-chain dihedral angles ( ϕ≈−60∘ , ψ≈152∘ ), preorganizing the residue to favor polyproline II (PPII) helical structures 2.

  • Amide Bond Isomerization: The exo conformation reduces the spatial distance between the oxygen of the preceding amide carbonyl and the carbon of the prolyl carbonyl. This proximity enhances the n→π∗ orbital overlap, thermodynamically stabilizing the trans isomer of the prolyl amide bond and resulting in a high Ktrans/cis​ ratio 3.

Solvation Thermodynamics in Aqueous Media

While the stereoelectronic profile of 4-benzyloxy-L-proline mirrors that of natural 4-hydroxy-L-proline, its thermodynamic behavior in water diverges sharply due to the large, nonpolar benzyl moiety.

In aqueous solution, the introduction of the hydrophobic benzyl group forces a massive reorganization of the local hydrogen-bond network. Water molecules form a highly ordered, clathrate-like hydration shell around the aromatic ring, leading to a significant entropic penalty ( ΔSsolv​≪0 ). Consequently, the monomeric form exhibits lower aqueous solubility than its hydroxylated counterpart.

However, when incorporated into peptide scaffolds or used as a pharmacophore, this hydrophobic penalty becomes a thermodynamic driving force. The burial of the benzyloxy group into hydrophobic pockets of target proteins (e.g., neutral amino acid transporters or G-protein coupled receptors) releases the ordered water molecules, providing a massive entropic gain that stabilizes the ligand-receptor complex 4, 5.

G A L-Proline, 4-(phenylmethoxy)-, (4R)- in Aqueous Solution B Stereoelectronic Effects (Electronegative O-atom) A->B Induces C Steric & Hydrophobic Bulk (Benzyl Group) A->C Imposes D Cγ-exo Ring Pucker Favorability B->D Gauche Effect E Aqueous Solvation Shell Reorganization C->E Hydrophobic Effect F Enhanced n→π* Interaction D->F Preorganizes H Thermodynamic Stability in Peptide Scaffolds E->H Modulates Binding G High trans/cis Amide Ratio (K_trans/cis > 4.0) F->G Stabilizes G->H Contributes to

Conformational and thermodynamic drivers of (4R)-4-benzyloxy-L-proline stability in aqueous systems.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic parameters of (4R)-4-benzyloxy-L-proline, the following orthogonal protocols must be employed. Each workflow is designed as a self-validating system to ensure data integrity.

Protocol A: NMR-Based Determination of Ktrans/cis​ and Conformational Free Energy

Causality: NMR spectroscopy allows the direct observation of cis and trans rotamers in slow exchange. By integrating distinct resonances, the equilibrium constant ( Ktrans/cis​ ) is directly measured, yielding the free energy difference ( ΔGtrans/cis​ ).

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of D2​O (isotopic purity >99.9%). Adjust the pD to 7.0 using trace amounts of NaOD/DCl to prevent pH-dependent protonation artifacts.

  • Data Acquisition: Acquire a 1D 1H NMR spectrum and a 2D EXSY (Exchange Spectroscopy) spectrum at 298 K on a high-field spectrometer ( 600 MHz).

  • Integration & Self-Validation: Identify the or protons for both isomers. Validation Check: The 2D EXSY spectrum must show cross-peaks between the cis and trans signals, confirming they are in chemical exchange and not distinct impurities. Furthermore, the sum of the integrated fractions must equal 100% (mass balance).

  • Thermodynamic Calculation: Calculate Ktrans/cis​=[trans]/[cis] . Derive the standard free energy: ΔG∘=−RTln(Ktrans/cis​) .

Protocol B: Differential Scanning Calorimetry (DSC) for Supramolecular Stability

Causality: To evaluate how the 4R-benzyloxy group thermodynamically stabilizes higher-order structures, DSC measures the heat capacity ( Cp​ ) as a function of temperature, directly yielding the enthalpy ( ΔHcal​ ) of unfolding.

  • Peptide Assembly: Synthesize a model collagen-related peptide, e.g., (Pro-Hyp(4-OBn)-Gly) 10​ , via Fmoc solid-phase synthesis.

  • Equilibration: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at 1 mg/mL. Anneal by heating to 80°C for 10 min, then cooling at 0.1 °C/min to 4°C to ensure native folding.

  • Calorimetric Scan: Load the sample and a matched buffer reference into the DSC. Scan from 5°C to 90°C at 1°C/min.

  • Data Analysis & Self-Validation: Fit the baseline-subtracted Cp​ curve to a two-state unfolding model to extract Tm​ and ΔHcal​ . Validation Check: Calculate the van 't Hoff enthalpy ( ΔHvH​ ) from the shape of the transition. The ratio ΔHcal​/ΔHvH​ must be ≈1.0 ; deviations indicate intermediate states or aggregation, invalidating the two-state assumption.

Quantitative Data Summary

The table below summarizes the thermodynamic and structural parameters of (4R)-4-benzyloxy-L-proline compared to the natural reference, (4R)-hydroxy-L-proline.

Thermodynamic / Structural Parameter(2S, 4R)-4-Hydroxyproline (Reference)(2S, 4R)-4-BenzyloxyprolineMechanistic Causality
Preferred Ring Pucker -exo -exoDriven by the stereoelectronic gauche effect of the 4R-oxygen substituent.
Amide Bond Ktrans/cis​ ~4.6 (in water)> 4.0 (in water) -exo pucker enhances the n→π∗ interaction, stabilizing the trans state.
Hydration Entropy ( ΔSsolv​ ) Moderately negativeHighly negativeThe bulky benzyl group forces extensive reorganization of the aqueous solvation shell.
Aqueous Solubility High (>300 mg/mL)Low to ModerateHydrophobic penalty of the benzyl moiety in polar protic solvents.
Peptide Scaffold Stability ( Tm​ ) High (stabilizes PPII)Highly Context-DependentStabilizes via preorganization, but requires hydrophobic burial to offset solvation costs.

Conclusion

The thermodynamic stability of L-Proline, 4-(phenylmethoxy)-, (4R)- in aqueous solution is governed by a delicate balance between stabilizing intramolecular stereoelectronic forces and destabilizing intermolecular hydrophobic effects. While the 4R-oxygen atom rigidly preorganizes the pyrrolidine ring into a -exo pucker—favoring trans amide bonds and PPII helicity—the bulky benzyloxy group introduces a substantial entropic penalty in water. Mastering this dichotomy allows drug development professionals to exploit 4-benzyloxyproline as a powerful conformational lock and hydrophobic anchor in advanced peptidomimetics.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2)
  • Source: acs.

Sources

Solubility profile of L-Proline, 4-(phenylmethoxy)-, (4R)- in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of L-Proline, 4-(phenylmethoxy)-, (4R)- in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its journey from a formulated drug product to its site of action in the body.[1] Poor solubility can lead to low bioavailability, hampering therapeutic efficacy and posing significant challenges during formulation development. The compound at the center of this guide, L-Proline, 4-(phenylmethoxy)-, (4R)- , also known as (4R)-4-(Benzyloxy)-L-proline, is a chiral amino acid derivative. Its structure, featuring a polar proline backbone and a nonpolar benzyloxy group, presents a unique and compelling solubility challenge.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this molecule in various organic solvents. While extensive public data on this specific compound is limited, this document serves as a first-principles guide, combining theoretical underpinnings with a robust, field-proven experimental protocol.

Part 1: Theoretical Foundation and Predictive Analysis

Molecular Structure and its Implications for Solubility

The solubility behavior of (4R)-4-(Benzyloxy)-L-proline is a direct consequence of its molecular architecture. Key structural features include:

  • Proline Ring: A rigid, five-membered ring that influences crystal packing and molecular conformation.

  • Carboxylic Acid (-COOH) and Secondary Amine (-NH-): These groups can exist in a zwitterionic state (COO⁻ and NH₂⁺), making the molecule highly polar and capable of strong hydrogen bonding.[2] This is a dominant feature of amino acids.

  • Benzyloxy Group (-O-CH₂-C₆H₅): A bulky, nonpolar (lipophilic) substituent. This group significantly increases the hydrophobic character of the molecule compared to unsubstituted L-proline.

The fundamental principle of "like dissolves like" governs solubility.[3] Therefore, we can predict that the solubility of this compound will be a delicate balance between the polar, zwitterionic proline head and the nonpolar benzyloxy tail. Solvents that can effectively interact with both moieties will likely be the most effective.

Predicting Solubility Across Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar, zwitterionic portion of the molecule. The solubility in these solvents may decrease as the alkyl chain length of the alcohol increases (e.g., from methanol to propanol to butanol), due to a decrease in overall solvent polarity.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. While they can accept hydrogen bonds, they cannot donate them. Solvents like DMSO and DMF are powerful, highly polar solvents and are anticipated to show good solubility for this compound. Acetonitrile, being less polar, may show moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. They will primarily interact with the nonpolar benzyloxy group. Due to the highly polar nature of the amino acid head, the solubility in these solvents is expected to be very low.

Part 2: A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a rigorous experimental methodology is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound and is the recommended approach.[3][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials & Equipment:

  • (4R)-4-(Benzyloxy)-L-proline (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Temperature-controlled orbital shaker or rotator

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (4R)-4-(Benzyloxy)-L-proline to a glass vial. An amount that is visibly in excess after equilibration is crucial.

    • Add a precise, known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[3]

    • Causality Check: The goal of this extended agitation is to ensure the rate of the solid dissolving into the solution equals the rate of the dissolved solute precipitating back into solid form. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change significantly between later time points.[5]

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step ensures a clear supernatant for analysis.[3]

    • Trustworthiness Step: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean analysis vial. This removes any remaining microscopic solid particles that could falsely elevate the measured concentration.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of (4R)-4-(Benzyloxy)-L-proline of known concentrations in the same solvent.

    • Analyze both the calibration standards and the filtered sample supernatant by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) from the standards against their known concentrations.

    • Use the equation of the line from the calibration curve to determine the concentration of the compound in the experimental sample.[3]

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.[3]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis & Quantification prep1 Add excess solid solute to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temp (24-72 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 anal1 Analyze filtrate by HPLC sep2->anal1 anal2 Quantify against calibration curve anal1->anal2 report Solubility Data (mg/mL or mol/L) anal2->report Result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Part 3: Data Presentation and Interpretation

For systematic evaluation, the experimentally determined solubility data should be compiled into a structured format.

Quantitative Solubility Data Table (Template)
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
IsopropanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental ValueCalculated Value
Ethyl AcetateIntermediate Polarity25Experimental ValueCalculated Value
Dichloromethane (DCM)Intermediate Polarity25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
n-HexaneNonpolar25Experimental ValueCalculated Value
Interpreting the Results

The populated table will provide a clear solubility profile. It is anticipated that the highest solubility will be observed in polar solvents like DMSO, methanol, and ethanol, which can effectively solvate both the polar amino acid portion and interact favorably with the benzyloxy group. Conversely, solubility in nonpolar solvents like hexane is expected to be extremely low. This dataset is invaluable for selecting appropriate solvents for synthesis, purification (crystallization), and formulation processes in drug development.

References

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 758-761. [Link]

  • Experiment 1: Determination of Solubility Class. Department of Chemistry, University of Texas at Dallas. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 679927. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]

  • Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds. Journal of Chemical Education.[Link]

  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. World Health Organization. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.[Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Solubility Measurements. ResearchGate. [Link]

Sources

Exact Mass and Molecular Weight Determination for (4R)-4-(Benzyloxy)-L-proline: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4R)-4-(Benzyloxy)-L-proline (also known as O-Benzyl-L-hydroxyproline) is a highly specialized, unnatural amino acid derivative. In modern drug development, it serves as a critical building block in the synthesis of peptidyl heterocyclic ketones, which are potent transition-state analogues used as human mast cell tryptase inhibitors ()[1]. Because this molecule is frequently utilized in complex solid-phase peptide syntheses and active pharmaceutical ingredient (API) manufacturing, precise analytical characterization is non-negotiable.

This technical guide details the physicochemical properties, theoretical mass calculations, and the self-validating High-Resolution Mass Spectrometry (HRMS) workflows required to definitively identify and quantify (4R)-4-(benzyloxy)-L-proline.

Physicochemical Properties & Theoretical Mass

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes and is strictly used for stoichiometric scaling during bench synthesis. In contrast, the monoisotopic exact mass relies solely on the primary isotopes (e.g., ^12C, ^1H, ^14N, ^16O) and is the target value for HRMS identification to differentiate the compound from isobaric impurities.

Table 1: Fundamental Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Formula C12H15NO3 ()[2]Defines the theoretical isotopic envelope.
Monoisotopic Exact Mass 221.105193 Da ()[2]Target value for high-resolution mass analyzers.
Average Molecular Weight 221.25 g/mol ()[2]Used for molarity and yield calculations.
[M+H]+ Precursor Mass 222.1125 DaThe primary target ion observed in positive ESI mode.

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve unambiguous identification, a Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) workflow is employed.

The Causality Behind Experimental Choices
  • Ionization Strategy (ESI+): The secondary amine within the pyrrolidine ring of proline is highly basic. By utilizing an acidic mobile phase (0.1% Formic Acid), the nitrogen readily accepts a proton, driving near-quantitative conversion to the [M+H]+ ion. ESI is a "soft" ionization technique, preventing premature cleavage of the labile benzyl ether bond during source transfer.

  • Chromatographic Separation (C18): Native proline is highly polar and elutes in the void volume of standard reversed-phase columns. However, the addition of the hydrophobic benzyl group significantly increases the retention factor ( k′ ). A C18 column allows for robust gradient elution, successfully separating the analyte from early-eluting polar matrix suppressors.

  • Self-Validating System: To guarantee mass accuracy, the protocol mandates a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771). This ensures that any thermal or electronic drift in the Orbitrap or Time-of-Flight (TOF) analyzer is dynamically corrected in real-time, validating a <2 ppm mass accuracy threshold for every single injection.

Step-by-Step LC-ESI-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of (4R)-4-(benzyloxy)-L-proline in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute with mobile phase A to a final working concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 40°C.

  • Gradient Elution: Run a binary gradient at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5.0 minutes.

  • Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Acquisition: Scan from m/z 50 to 500 using an Orbitrap or Q-TOF mass analyzer set to a minimum resolving power of 60,000 (FWHM at m/z 200).

  • Data Validation: Apply internal lock-mass correction. Confirm the presence of the[M+H]+ ion at m/z 222.1125 within a ±2 ppm mass tolerance window.

Workflow Sample Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI Electrospray Ionization Positive Mode (ESI+) LC->ESI HRMS High-Resolution MS (Orbitrap / Q-TOF) ESI->HRMS Data Data Analysis [M+H]+: 222.1125 Da HRMS->Data

Fig 1. LC-ESI-HRMS workflow for mass determination of (4R)-4-(benzyloxy)-L-proline.

Structural Validation via MS/MS Fragmentation

Accurate precursor mass alone cannot differentiate between structural isomers. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is required to map the structural connectivity of the molecule.

When the [M+H]+ precursor (m/z 222.1125) is subjected to CID (normalized collision energy ~20-30 eV), it undergoes predictable fragmentation pathways:

  • m/z 91.0548: The most abundant fragment is the highly stable benzyl cation [C7H7]+, resulting from the heterolytic cleavage of the ether bond.

  • m/z 132.0661: The complementary neutral loss of the benzyl group leaves the intact hydroxyproline core [C5H10NO3]+.

  • m/z 114.0555: Subsequent dehydration (loss of H2O, -18.0106 Da) from the hydroxyproline core.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.1125 LossBenzyl Benzyl Cation [C7H7]+ m/z 91.0548 Precursor->LossBenzyl Ether Cleavage ProlineCore Hydroxyproline Core [C5H10NO3]+ m/z 132.0661 Precursor->ProlineCore Neutral Loss of C7H6 LossH2O Loss of H2O m/z 114.0555 ProlineCore->LossH2O -H2O

Fig 2. Primary ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Applications in Drug Development

The precise analytical tracking of (4R)-4-(benzyloxy)-L-proline is vital for quality control in pharmaceutical pipelines. Derivatives of substituted prolines are heavily utilized in the synthesis of peptidyl heterocyclic ketones, which have demonstrated profound efficacy in treating immunomediated inflammatory disorders such as asthma and allergic rhinitis ()[3].

During solid-phase peptide synthesis (SPPS), incomplete coupling or premature deprotection of the benzyloxy group can lead to deletion sequences or epimerized byproducts. By utilizing the exact mass workflows and MS/MS fragmentation libraries established above, analytical chemists can ensure the absolute structural fidelity of the synthesized transition-state analogues, thereby securing the safety and efficacy profiles of the final therapeutic agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15927507, (4S)-4-(Benzyloxy)-L-proline." PubChem. Available at:[Link]

  • Costanzo, M. J., et al. "Potent, Small-Molecule Inhibitors of Human Mast Cell Tryptase. Antiasthmatic Action of a Dipeptide-Based Transition-State Analogue Containing a Benzothiazole Ketone." Journal of Medicinal Chemistry, 2003. Available at:[Link]

  • Maryanoff, B. E., et al. "US7132418B2 - Peptidyl heterocyclic ketones useful as tryptase inhibitors." Google Patents, 2006.

Sources

Stereochemical Properties and Ring Pucker Dynamics of L-Proline, 4-(phenylmethoxy)-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rational design of peptide therapeutics and small-molecule inhibitors frequently relies on the pre-organization of molecular backbones to minimize entropic penalties upon target binding. L-Proline, 4-(phenylmethoxy)-, (4R)- —commonly referred to as (4R)-4-benzyloxy-L-proline or trans-4-benzyloxy-L-proline—is a conformationally restricted amino acid derivative that serves as a powerful scaffold in medicinal chemistry. By appending a bulky, hydrophobic benzyloxy group at the 4R position of the pyrrolidine ring, chemists can simultaneously exploit stereoelectronic effects to lock the peptide backbone and provide a hydrophobic anchor for target engagement 1.

This guide dissects the causality behind the stereochemical properties, pyrrolidine ring pucker, and synthetic validation of this critical building block.

Stereochemical Architecture and the Gauche Effect

The absolute configuration of (4R)-4-benzyloxy-L-proline is (2S, 4R). In this geometry, the benzyloxy substituent at C4 is trans to the carboxylate group at C2. While steric hindrance often dictates molecular conformation, the pyrrolidine ring of 4-substituted prolines is governed primarily by stereoelectronic forces—specifically, the gauche effect 2.

The Thermodynamic Driver: Hyperconjugation

When an highly electronegative atom (such as the oxygen of the benzyloxy group) is attached to the C4 position, the molecule seeks to maximize stabilizing hyperconjugative interactions. The system achieves this by adopting a conformation where the highly polarized Cγ–O bond is gauche (approximately 60° torsion) to the adjacent Cδ–N bond.

To satisfy this gauche alignment, the 4R-substituent is forced into a pseudo-axial orientation. This stereoelectronic stabilization ( σC−H​→σC−O∗​ ) is so profound that it easily overcomes the steric penalty of placing a bulky benzyloxy group in a pseudo-axial position.

Pyrrolidine Ring Pucker: The Cγ-exo Conformation

Because the gauche effect forces the 4R-benzyloxy group into a pseudo-axial position, the pyrrolidine ring is thermodynamically locked into the Cγ-exo (or C4-exo) pucker. In this conformation, the Cγ atom is displaced from the mean plane of the ring in the direction opposite to the C2 carboxylate group 3.

Impact on Peptide Backbone Pre-organization

The Cγ-exo pucker is not merely a localized phenomenon; it propagates through the peptide backbone, dictating the macroscopic folding of the molecule:

  • Dihedral Angle Restriction: The Cγ-exo pucker restricts the backbone dihedral angle ( ϕ ) to approximately -60°.

  • Peptide Bond Isomerization: By enforcing this specific ϕ angle, the pucker optimizes the distance and trajectory for an n→π∗ interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline. This strongly stabilizes the trans isomer ( ω=180∘ ) of the preceding Xaa-Pro peptide bond 4.

ConformationalDynamics A 4R-Benzyloxy Substitution (Electronegative Oxygen) B Stereoelectronic Gauche Effect A->B Induces C Pyrrolidine Ring Pucker: Cγ-exo Conformation B->C Stabilizes D Backbone Restriction: φ ≈ -60° C->D Dictates E Peptide Bond Isomerization: Trans (ω = 180°) Stabilization C->E Promotes n→π*

Logical flow: 4R-substitution induces a gauche effect, dictating Cγ-exo pucker and trans-geometry.

Quantitative Conformational Data

To illustrate the rigidifying power of the 4R-benzyloxy substitution, the table below compares its thermodynamic and conformational parameters against unsubstituted L-Proline and the native trans-4-hydroxy-L-proline.

CompoundAbsolute ConfigurationPreferred Ring PuckerPucker Energy Gap ( ΔE )Backbone Torsion ( ϕ )Xaa-Pro Trans Ratio ( Ktrans/cis​ )
L-Proline (2S)Cγ-endo / Cγ-exo (Dynamic)~0.5 kcal/mol-60° to -75°~4.0
(4R)-4-Hydroxy-L-proline (2S, 4R)Cγ-exo~2.7 kcal/mol~ -60°~4.6
(4R)-4-Benzyloxy-L-proline (2S, 4R)Cγ-exo>2.7 kcal/mol~ -60°>4.6

Data synthesized from thermodynamic unfolding measurements and computational models of 4-substituted prolines 3, 4.

Experimental Methodology: Synthesis and Validation

The synthesis of (4R)-4-benzyloxy-L-proline requires precise control over protecting group chemistry to prevent zwitterionic interference and maintain the (2S, 4R) stereocenters. The following protocol outlines a self-validating workflow for its preparation from trans-4-hydroxy-L-proline 1.

Step-by-Step Protocol

Step 1: N-Protection (Boc-protection)

  • Procedure: React trans-4-hydroxy-L-proline with Di-tert-butyl dicarbonate (Boc 2​ O) in a 1:1 mixture of 1M NaOH and 1,4-dioxane at 0°C, warming to room temperature.

  • Causality: N-protection is mandatory. Direct benzylation of the unprotected amino acid would lead to N-benzylation. The Boc group is chosen for its absolute stability against the strongly basic conditions required in Step 2.

  • Self-Validation Checkpoint: Acidify the aqueous layer to pH 2 with 1M HCl. The N-Boc intermediate will precipitate. Confirm mass via LC-MS (Expected m/z : [M-H] 230).

Step 2: O-Benzylation

  • Procedure: Dissolve the N-Boc intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise, followed by slow addition of Benzyl bromide (BnBr).

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the C4-hydroxyl and the carboxylic acid to form a dianion. The highly nucleophilic alkoxide then attacks the benzylic carbon via an S N​ 2 mechanism.

  • Self-Validation Checkpoint: After quenching with water and extracting with EtOAc, 1 H-NMR must show the appearance of an aromatic multiplet (5H) at ~7.3 ppm and a benzylic CH 2​ singlet at ~4.5 ppm.

Step 3: Deprotection and Isolation

  • Procedure: Treat the purified intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Causality: Acidic cleavage removes the Boc group, releasing isobutylene and CO 2​ gas, which drives the deprotection to absolute completion.

  • Self-Validation Checkpoint (Stereochemical Integrity): Perform 2D-NOESY NMR on the final purified TFA salt. The critical validation is the absence of an NOE cross-peak between the C α proton (C2-H) and the C γ proton (C4-H). Because they are trans, they reside on opposite faces of the pyrrolidine ring.

SyntheticWorkflow S1 Starting Material: trans-4-Hydroxy-L-proline S2 Step 1: N-Protection (Boc2O, NaOH) S1->S2 S3 Step 2: O-Benzylation (BnBr, NaH, DMF) S2->S3 S4 Step 3: N-Deprotection (TFA / DCM) S3->S4 V1 Validation: TLC & LC-MS (Mass shift +100 Da) S3->V1 S5 Final Product: (4R)-4-Benzyloxy-L-proline S4->S5 V2 Validation: 2D-NOESY NMR (Confirm trans stereochemistry) S5->V2

Step-by-step synthetic workflow for (4R)-4-benzyloxy-L-proline with integrated validation steps.

Pharmacological Applications in Drug Design

Beyond structural pre-organization, the benzyloxy group of (4R)-4-benzyloxy-L-proline serves as a critical pharmacophore in modern drug development 5.

A prime example is its integration into inhibitors targeting the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) , which are frequently upregulated in aggressive cancers. In homology models, the rigid Cγ-exo pucker perfectly aligns the molecule within the binding site, while the benzylic ether extends into a distinct hydrophobic pocket perpendicular to the phenyl ring of residue F405. This dual-action—conformational rigidity combined with targeted hydrophobic interactions—results in a highly selective and potent transporter blockade 1.

References

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).
  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker.
  • Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme. Raines Lab.
  • Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein.
  • CAS 66831-17-2: L-Proline, 4-(phenylmethoxy). CymitQuimica.

Sources

Methodological & Application

Application Note: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(4R)-4-(Benzyloxy)proline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the successful incorporation of Fmoc-(4R)-4-(Benzyloxy)proline, also known as Fmoc-Hyp(Bzl)-OH, into synthetic peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] (4R)-4-(Benzyloxy)proline is a critical derivative of hydroxyproline used to stabilize secondary structures, particularly the collagen triple helix, and to enhance the conformational stability of peptides.[2][3] This document outlines the unique properties of this amino acid derivative, detailed protocols for its coupling and final deprotection, and expert insights into overcoming common synthetic challenges. The methodologies are designed for researchers, scientists, and drug development professionals aiming to synthesize complex peptides with precisely controlled conformations.

Introduction: The Structural Significance of (4R)-4-(Benzyloxy)proline

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support.[4][5] The choice of non-standard amino acids is pivotal for designing peptides with enhanced therapeutic properties, such as improved stability and target affinity.[6]

(4R)-4-(Benzyloxy)proline, a derivative of the naturally occurring (4R)-hydroxyproline (Hyp), is of particular interest.[7] In nature, Hyp is formed via post-translational modification and is essential for the structural integrity of collagen, the most abundant protein in mammals.[2][3] The hydroxyl group of Hyp participates in hydrogen bonding that stabilizes the iconic collagen triple helix.[8]

In synthetic peptides, incorporating Hyp derivatives allows for precise control over peptide conformation.[2] The 4(R)-hydroxyproline stereoisomer favors a Cγ-exo ring pucker, which stabilizes the trans amide bond geometry, a key feature for pre-organizing a peptide into a specific, bioactive conformation.[2] The benzyl (Bzl) ether on the 4-hydroxyl group serves as a robust protecting group, stable to the repetitive basic conditions (e.g., piperidine) used for Fmoc-group removal during SPPS.[9] This ensures the hydroxyl functionality remains masked until the final acid-mediated cleavage step.

Unique Properties and Strategic Considerations

The incorporation of Fmoc-Hyp(Bzl)-OH requires consideration of its unique chemical properties:

  • Steric Hindrance: As a secondary amine and a substituted proline derivative, Fmoc-Hyp(Bzl)-OH presents moderate steric hindrance. This can slow coupling kinetics compared to simpler amino acids like Alanine or Glycine.[10][11] Therefore, the choice of coupling reagent and reaction conditions is critical to ensure complete acylation.

  • Orthogonality of the Benzyl Group: The benzyl ether is stable to the standard 20% piperidine in DMF used for Fmoc removal.[9] It is, however, labile to strong acids like Trifluoroacetic acid (TFA), which are used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., tBu, Boc, Trt).[9][12] This makes the Fmoc/Bzl strategy orthogonal to the Fmoc/tBu approach.[9]

  • Monitoring Challenges: Proline and its derivatives are secondary amines, meaning they do not yield the characteristic deep blue color with the standard Kaiser test for primary amines.[13][14][15] A positive Kaiser test after coupling a proline derivative will appear as a less intense reddish-brown color, which can be ambiguous.[16] Therefore, alternative tests or double coupling protocols are often recommended to ensure the reaction has gone to completion.

Core Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents
  • Resin: Wang or 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids; Rink Amide resin for C-terminal amides.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(4R)-Hyp(Bzl)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure

    • DIC (N,N'-Diisopropylcarbodiimide)

    • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Washing Solution: DMF, DCM.

  • Cleavage Cocktail (Reagent K or similar): Trifluoroacetic acid (TFA), Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT). A common non-malodorous alternative is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v).[12]

  • Precipitation/Washing: Cold Diethyl Ether (Et₂O).

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of SPPS for incorporating Fmoc-(4R)-Hyp(Bzl)-OH.

SPPS_Cycle_Hyp_Bzl SPPS Cycle for Fmoc-(4R)-Hyp(Bzl)-OH Incorporation Start Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Previous Cycle Complete Wash1 DMF Wash (3-5x) Deprotection->Wash1 Removes Piperidine Coupling Coupling Step: 1. Fmoc-Hyp(Bzl)-OH 2. HBTU/DIPEA 3. in DMF Wash1->Coupling Prepares for Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 Removes Excess Reagents KaiserTest Monitoring (Chloranil/Isatin Test) Wash2->KaiserTest End Peptide-Resin (Fmoc-Hyp(Bzl) Coupled) KaiserTest->End Complete Recouple Incomplete: Recouple or Cap KaiserTest->Recouple Incomplete End->Deprotection Start Next Cycle Recouple->Coupling

Caption: General workflow for one coupling cycle in SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol substitution) into a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Standard Fmoc Deprotection
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.[17]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed.

Protocol 3: Coupling of Fmoc-(4R)-Hyp(Bzl)-OH

Due to the secondary amine nature of proline, a potent activation method is recommended. Activation with HBTU is a reliable choice.[18]

  • Pre-activation: In a separate vial, dissolve Fmoc-(4R)-Hyp(Bzl)-OH (3-4 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.

  • Add DIPEA (2 eq. relative to the amino acid) to the solution. The solution will typically turn yellow.

  • Allow the mixture to pre-activate for 2-5 minutes.[17]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered sequences, extending the coupling time may be necessary.[10]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Monitoring the Coupling Reaction

Since the Kaiser test is unreliable for proline residues, an alternative test is necessary to confirm the absence of free secondary amines.[14][15]

  • Chloranil Test:

    • Take a small sample of resin beads and wash with DCM.

    • Add 2-3 drops of a saturated solution of chloranil in toluene.

    • A positive result (free amine) is indicated by the beads turning a dark blue or green color within 5-10 minutes.[18]

  • Isatin Test:

    • Place a few beads in a test tube.

    • Add 2-3 drops of an isatin solution.

    • Heat at 100°C for 5 minutes.

    • A blue color on the beads indicates an incomplete reaction.[15]

If the test is positive, a second coupling (recoupling) should be performed by repeating Protocol 3. If the test remains positive, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion sequences.

Protocol 5: Final Cleavage and Benzyl Group Deprotection

The final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the benzyl ether from the Hyp residue.

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. For most peptides, TFA/Water/TIS (95:2.5:2.5) is sufficient and avoids the odor of thiol-based scavengers.[12] If the peptide contains sensitive residues like Cysteine or Methionine, a more complex cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) may be required.[12][19]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The product can then be purified by HPLC.

Quantitative Data and Troubleshooting

Summary of Key Reaction Parameters
ParameterRecommended ValueRationale & Notes
Resin Loading 0.3 - 0.7 mmol/gLower loading can improve synthesis of long or difficult sequences.
Amino Acid Excess 3 - 5 equivalentsEnsures the reaction is driven to completion.
Coupling Reagent Excess 0.95 eq. to AA (HBTU)Near-equimolar amount relative to the amino acid for efficient activation.
Base (DIPEA) Excess 2 eq. to AAActivates the reaction without causing significant racemization.
Coupling Time 1 - 4 hoursProline derivatives can have slower kinetics. Monitor for completion.[11]
Deprotection Time 2 x (3 min + 15 min)Ensures complete removal of the Fmoc group before the next coupling step.
Cleavage Time 2 - 4 hoursSufficient time for resin cleavage and removal of all acid-labile protecting groups.
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reaction time. 2. Steric hindrance. 3. Poor resin swelling/peptide aggregation.1. Extend coupling time to 4 hours or overnight.[10] 2. Perform a second coupling (recouple). 3. Switch to a more potent coupling reagent like HATU or PyBOP for very difficult couplings.[10][20] 4. Use NMP instead of DMF as the solvent to improve solvation.[10]
Peptide Aggregation Formation of secondary structures on-resin, hindering reagent access.1. Incorporate backbone protection strategies like pseudoproline dipeptides or Hmb-protected amino acids in the sequence.[18] 2. Perform the synthesis at an elevated temperature (microwave SPPS).[10]
Low Purity After Cleavage 1. Incomplete removal of protecting groups. 2. Scavenger-sensitive side reactions.1. Ensure sufficient cleavage time (at least 2 hours). 2. Use an appropriate scavenger cocktail based on the peptide sequence (e.g., add TIS to scavenge trityl cations).[12]

Conclusion

The successful incorporation of Fmoc-(4R)-4-(Benzyloxy)proline is a powerful tool for synthesizing conformationally constrained peptides with enhanced structural stability. While its secondary amine nature presents unique challenges in coupling and monitoring, these can be reliably overcome through the use of potent activating agents like HBTU, appropriate monitoring tests such as the Chloranil or Isatin tests, and carefully selected reaction conditions. The protocols and insights provided in this guide offer a robust foundation for researchers to leverage the unique structural benefits of this important hydroxyproline derivative in their peptide synthesis endeavors.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Creative Peptides. (n.d.). Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Dilun. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • LifeTein. (2025). Unusual Amino Acids: Hydroxyproline.
  • Verma, D., & Kumar, A. (2020). Monitoring of Peptide Coupling and Capping. International Journal of Research in Pharmaceutical Sciences, 11(4), 5773-5778.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis.
  • Li, P., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
  • Hodges, J. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • DriveHQ. (n.d.).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Kumar, K. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.
  • ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and...
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Figure 2.
  • Sigma-Aldrich. (n.d.).
  • Bachem. (2025). Introduction to Peptide Synthesis Methods.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Nowick, J. S. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • CymitQuimica. (n.d.). CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • de la Torre, B. G., & Albericio, F. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC.
  • Varkey, J. T., et al. (2009).

Sources

Application Note: Molecular Engineering of Collagen Mimetic Peptides via L-Proline, 4-(phenylmethoxy)-, (4R)- Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Collagen mimetic peptides (CMPs) are indispensable tools for studying extracellular matrix biology and developing advanced biomaterials. The canonical CMP sequence, (Pro-Hyp-Gly)ₙ, relies heavily on the stereoelectronic properties of (2S,4R)-4-hydroxyproline (Hyp) to stabilize its triple-helical architecture. This application note details the strategic incorporation of L-Proline, 4-(phenylmethoxy)-, (4R)- —commonly referred to as Fmoc-Hyp(Bzl)-OH —into CMPs.

Unlike standard synthesis where the benzyl (Bzl) group serves merely as a transient protecting group, retaining the Bzl moiety in the final peptide introduces a bulky, hydrophobic, aromatic side chain. This modification provides researchers with a powerful lever to tune the thermal stability ( Tm​ ) of the triple helix and drive the hierarchical self-assembly of peptides into supramolecular hydrogels and nanofibers[1].

Mechanistic Rationale: Stability vs. Self-Assembly

To engineer CMPs effectively, one must understand the causality behind triple helix stability. The native Hyp residue stabilizes the collagen triple helix through two primary mechanisms:

  • Stereoelectronic Effects: The electronegative hydroxyl group enforces a -exo ring pucker via the gauche effect, pre-organizing the backbone dihedral angles for helix formation.

  • Hydration Networks: The hydroxyl group acts as a critical node for water-bridged hydrogen bonds that cross-link adjacent peptide strands.

When Hyp is substituted with Hyp(Bzl), the hydroxyl proton is replaced by a phenylmethoxy group. This substitution eliminates the hydrogen bond donor capacity and introduces significant steric bulk[2]. Consequently, the tightly packed hydration cylinder is disrupted, and steric clashes between adjacent chains drastically lower the melting temperature ( Tm​ ) of the triple helix.

However, this destabilization at the secondary structure level is offset by new intermolecular forces. The enhanced hydrophobicity and π−π stacking capabilities of the benzyl rings drive the unfolded or partially folded monomers to self-associate into higher-order structures, such as rigid hydrogels[1].

Mechanism N1 Fmoc-Hyp(Bzl)-OH Incorporation N2 Loss of Hydration Network N1->N2 N3 Increased Steric Bulk N1->N3 N4 Enhanced Hydrophobicity & π-π Stacking N1->N4 N5 Decreased Triple Helix Tm N2->N5 N3->N5 N6 Supramolecular Self-Assembly (Hydrogels/Fibrils) N4->N6 N5->N6 Unfolded monomers drive aggregation

Caption: Mechanistic pathway illustrating the dual effect of Hyp(Bzl) on CMP stability and assembly.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity synthesis and rigorous biophysical validation of Hyp(Bzl)-modified CMPs. The assembly of such sequences is now almost entirely based on stepwise solid-phase methodology using Fmoc chemistries[2].

Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of the benzyl ether significantly hinders the nucleophilic attack of the incoming amino acid during SPPS. Standard coupling reagents (e.g., HBTU) often result in incomplete couplings.

  • Resin: Rink Amide AM resin (yields a C-terminal amide for enhanced stability).

  • Deprotection: 20% Piperidine in DMF (2 × 10 min).

  • Coupling Reagents: 4 eq Fmoc-AA-OH, 4 eq HATU, 8 eq DIPEA in DMF.

  • Causality for Reagent Choice: HATU provides superior activation kinetics compared to HBTU, overcoming the steric hindrance of the Hyp(Bzl) residue.

  • Coupling Time: 2 hours at room temperature. Critical: Perform double coupling for any residue immediately following Hyp(Bzl).

Orthogonal Cleavage and Deprotection

A deliberate design choice in this protocol is the exploitation of the benzyl ether's chemical stability.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Procedure: Incubate the resin in the cleavage cocktail for 2 hours at room temperature.

  • Causality: Unlike the standard tert-butyl (tBu) protecting group, the O-benzyl ether is highly resistant to standard 95% TFA cleavage conditions. This orthogonal stability ensures the benzyl group is retained on the final peptide to serve as a functional modifier.

  • Recovery: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purification and Thermal Annealing
  • Purification: Reverse-Phase HPLC using a semi-preparative C18 column. Elute with a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

  • Annealing Protocol: Dissolve the purified lyophilized peptide in PBS (pH 7.4) to a concentration of 100 µM. Heat the solution to 80°C for 15 minutes.

  • Causality: Heating to 80°C completely denatures the peptide, erasing any kinetically trapped misfolded aggregates. Slowly cool the solution at a rate of 0.1°C/min down to 4°C, and incubate for 24 hours. This slow thermodynamic cooling is required to allow the three strands to nucleate and properly register into a triple helix.

Workflow S1 SPPS Coupling (HATU/DIPEA) S2 TFA Cleavage (Bzl Retained) S1->S2 S3 RP-HPLC Purification S2->S3 S4 Thermal Annealing (80°C to 4°C) S3->S4 S5 CD Spectroscopy Validation S4->S5

Caption: Step-by-step workflow for the synthesis, purification, and validation of Hyp(Bzl)-modified CMPs.

Quantitative Analysis: Circular Dichroism (CD)

To validate the success of the annealing process and quantify the structural impact of the Hyp(Bzl) modification, Circular Dichroism (CD) spectroscopy is employed. The natural collagen triple helix exhibits a unique CD spectrum with a small positive peak around 220 nm and a large negative peak around 197 nm[3].

Data Interpretation

Monitor the ellipticity at 225 nm while heating the sample from 4°C to 80°C at 1°C/min. The inflection point of the resulting sigmoidal curve represents the Tm​ .

Table 1: Impact of Hyp(Bzl) Incorporation on CMP Thermal Stability and Assembly

Peptide SequenceModification TypeExpected Tm​ (°C)Primary Assembly Behavior
(Pro-Hyp-Gly)₁₀None (Native)58.0 - 60.0Stable, soluble triple helix
(Pro-Hyp-Gly)₄-(Pro-Hyp(Bzl) -Gly)-(Pro-Hyp-Gly)₅Single Substitution42.0 - 45.0Localized helix distortion; soluble
(Pro-Hyp(Bzl) -Gly)₁₀Global Substitution< 20.0Amorphous aggregation / Hydrogel

Note: Global substitution of Hyp with Hyp(Bzl) typically prevents stable triple helix formation at room temperature, instead driving the system toward higher-order fibrillar or hydrogel networks driven by hydrophobic collapse[1].

Conclusion

The deliberate incorporation of L-Proline, 4-(phenylmethoxy)-, (4R)- into collagen mimetic peptides represents a sophisticated approach to biomaterial engineering. By understanding the causality between steric bulk, hydration network disruption, and hydrophobic π−π interactions, researchers can precisely tune the balance between triple-helical stability and supramolecular self-assembly. The self-validating protocols provided herein ensure robust synthesis and accurate biophysical characterization of these advanced peptidomimetics.

References

  • Synthesis and biological applications of collagen-model triple-helical peptides. Source: NIH PubMed Central (PMC). URL:[Link][2]

  • Characterization of Triple Helical Structures of Synthetic Collagen Analogs by Reverse-Phase High-Performance Liquid Chromatography. Source: Macromolecules (ACS Publications). URL:[Link][3]

  • Molecular Engineering of Rigid Hydrogels Co-assembled from Collagenous Helical Peptides Based on a Single Triplet Motif. Source: ACS Applied Materials & Interfaces. URL:[Link][1]

Sources

Application Note: Strategic Deprotection of Phenylmethoxy and Phenylmethoxycarbonyl Groups from (4R)-Proline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Contextual Importance

(4R)-Proline derivatives, particularly those functionalized at the C4 position like (4R)-hydroxyproline, are highly privileged chiral scaffolds in modern drug discovery. They serve as the structural backbone for collagen mimetics, asymmetric organocatalysts, and high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase utilized in Targeted Protein Degradation (PROTACs)[1].

During complex multi-step syntheses, the C4-hydroxyl is frequently protected as a phenylmethoxy group (O-benzyl ether, O-Bn), while the pyrrolidine nitrogen is protected as a phenylmethoxycarbonyl group (N-Cbz or N-Z). Removing these benzylic groups requires chemoselective precision. As molecular complexity increases—especially with the incorporation of reducible moieties (alkenes, alkynes, nitro groups) or acid-sensitive functionalities—traditional deprotection methods often fail. This guide synthesizes field-proven methodologies to achieve orthogonal and high-yielding deprotection of these groups.

Mechanistic Causality & Strategy Selection

The cleavage of benzylic protecting groups relies fundamentally on the lability of the benzylic carbon-heteroatom bond. The selection of a deprotection strategy must be dictated by the substrate's global functional group tolerance.

  • Catalytic Hydrogenolysis (Pd/C, H₂): The industry standard for global deprotection. The palladium surface adsorbs the aromatic ring of the phenylmethoxy group, weakening the benzylic C-O or C-N bond and facilitating hydrogen insertion[2]. For N-Cbz groups, this yields a highly unstable carbamic acid intermediate that spontaneously decarboxylates into the free amine and CO₂[2]. While highly efficient, this method lacks chemoselectivity in the presence of reducible functional groups.

  • Mild Lewis Acid Cleavage (AlCl₃ / HFIP): When hydrogenolysis is contraindicated, a modern alternative utilizes Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[3]. HFIP is a highly fluorinated, strongly hydrogen-bonding solvent that stabilizes the transient benzyl carbocation generated by Lewis acid coordination, preventing unwanted electrophilic aromatic substitution side-reactions.

    • Expert Insight (Orthogonality): This method is highly orthogonal. It selectively deprotects the N-Cbz group while leaving O-Bn (phenylmethoxy ethers) and N-Bn groups completely intact[4].

    • Expert Insight (Causality of Decarboxylation): When applying the AlCl₃/HFIP protocol to (4R)-proline derivatives, the C-terminus carboxylic acid must be protected (e.g., as a methyl ester). Subjecting free trans-N-Cbz-4-hydroxy-L-proline to AlCl₃/HFIP results in significant decarboxylation of the proline core. In contrast, the corresponding ester derivatives undergo clean deprotection[3].

  • Strong Acid Cleavage (HBr/AcOH): Relies on the protonation of the ether/carbamate oxygen, followed by nucleophilic displacement (Sₙ2/Sₙ1) by the bromide ion at the benzylic position. This is reserved for highly robust substrates lacking acid-labile groups (like Boc or silyl ethers).

Decision Matrix for Deprotection

DeprotectionWorkflow Start (4R)-Proline Derivative (O-Bn or N-Cbz protected) CheckReducible Reducible Groups Present? (e.g., alkene, nitro, alkyne) Start->CheckReducible Hydro Catalytic Hydrogenolysis (Pd/C, H2) High Yield, Clean CheckReducible->Hydro No CheckAcid Acid-Sensitive Groups Present? (e.g., acetals, silyl ethers) CheckReducible->CheckAcid Yes LewisAcid Mild Lewis Acid (AlCl3 / HFIP) *Requires Esterified C-terminus CheckAcid->LewisAcid Yes StrongAcid Strong Acid Cleavage (HBr/AcOH or TfOH) CheckAcid->StrongAcid No

Decision matrix for selecting phenylmethoxy and Cbz deprotection strategies in (4R)-proline synthesis.

Quantitative Data Summary

The following table summarizes the operational parameters for the primary deprotection methodologies, allowing for rapid comparative analysis during route scouting.

Deprotection MethodReagentsChemoselectivity ProfileTypical YieldReaction TimeKey Limitations & Notes
Catalytic Hydrogenolysis 10% Pd/C, H₂ gas, MeOHCleaves both O-Bn and N-Cbz simultaneously. Incompatible with alkenes, alkynes, and nitro groups[2].90–99%2–16 hRequires specialized hydrogenation equipment and strict inert atmosphere handling.
Lewis Acid Cleavage AlCl₃ (3.0 eq), HFIPHighly orthogonal. Cleaves N-Cbz selectively over O-Bn[4]. Tolerates reducible groups.85–95%2–16 hCritical: Induces rapid decarboxylation in free proline acids; C-terminus must be esterified[3].
Strong Acid Cleavage 33% HBr in AcOHCleaves both O-Bn and N-Cbz. Incompatible with Boc, acetals, and silyl ethers.70–85%1–4 hHarsh conditions; requires extensive basic workup to isolate the free amine.

Self-Validating Experimental Protocols

Protocol A: Global Deprotection via Catalytic Hydrogenolysis (Pd/C)

Use this protocol when simultaneous removal of both the C4-phenylmethoxy (O-Bn) and N-phenylmethoxycarbonyl (N-Cbz) groups is desired, and no reducible functional groups are present.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected (4R)-proline derivative (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration) in a round-bottom flask[5].

  • Inertion (Causality): Evacuate the flask and backfill with Argon or Nitrogen three times. Reasoning: Dry palladium on carbon is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. Inertion prevents catalytic ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% of palladium relative to the substrate) under a positive stream of inert gas[2].

  • Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas via a balloon apparatus[2]. Stir vigorously at room temperature.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the fully deprotected mass [M−224+H]+ confirms completion. The visible cessation of CO₂ bubbling (from carbamate decomposition) serves as a secondary physical indicator.

  • Work-up: Purge the system with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst[2]. Wash the filter cake with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected (4R)-hydroxyproline derivative[5].

Protocol B: Chemoselective N-Cbz Deprotection via AlCl₃/HFIP

Use this protocol when selective removal of the N-Cbz group is required without disturbing the C4-phenylmethoxy (O-Bn) ether, or when reducible functional groups are present.

Step-by-Step Methodology:

  • Substrate Verification (Causality): Ensure the C-terminus of the (4R)-proline derivative is protected as an ester. Reasoning: Unprotected carboxylic acids at the C2 position of proline will undergo rapid decarboxylation under these specific Lewis acidic conditions[3].

  • Preparation: To a solution of the N-Cbz-protected (4R)-proline ester (1.0 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mL/mmol)[3], add anhydrous Aluminum Chloride (AlCl₃) (3.0 equiv) portion-wise at room temperature[2].

  • Reaction Dynamics: The reaction mass will initially form a suspension, as AlCl₃ is not completely soluble in HFIP at this dilution[3]. Stir the mixture at room temperature for 2 to 16 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM/MeOH 9:1). Post-staining with Ninhydrin will reveal a bright yellow/orange spot (characteristic of the newly liberated secondary pyrrolidine amine), confirming successful N-Cbz cleavage while the O-Bn group remains intact[4].

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ (20 mL/mmol); the suspension will transition into a clear homogeneous solution[3]. Quench the reaction by carefully adding cold water[2].

  • Isolation: Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2]. Purify the resulting secondary amine via silica gel chromatography.

References

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz)
  • Application Notes and Protocols for N-Cbz Deprotection Benchchem URL
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation Journal of the American Chemical Society - ACS Publications URL

Sources

Protocol for the Efficient Coupling of (4R)-4-(Phenylmethoxy)-L-proline in Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Substituted Prolines in Macrocyclic Peptide Drug Discovery

Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2][3][4] The incorporation of non-natural or modified amino acids, such as substituted prolines, is a key strategy for fine-tuning the pharmacological properties of these molecules.[5]

(4R)-4-(Phenylmethoxy)-L-proline, with its benzyloxy group at the 4-position of the proline ring, offers a unique combination of steric bulk and potential for further functionalization. This application note provides a detailed protocol for the efficient coupling of this modified proline derivative during the synthesis of macrocyclic peptides, addressing the specific challenges associated with its structure and offering field-proven solutions for successful macrocyclization.

Understanding the Chemistry: Challenges and Considerations

The successful incorporation of (4R)-4-(Phenylmethoxy)-L-proline into a macrocyclic peptide framework requires careful consideration of several factors:

  • Steric Hindrance: The bulky phenylmethoxy group can sterically hinder the approach of the incoming N-terminal amine to the activated carboxyl group of the proline derivative, potentially leading to slow or incomplete coupling reactions.[6]

  • Conformational Rigidity: The five-membered ring of proline imposes significant conformational constraints on the peptide backbone.[6] The 4-substitution can further influence the preferred cis/trans conformation of the Xaa-Pro amide bond, which can impact the pre-cyclization conformation of the linear peptide.[7]

  • Racemization: While proline itself is less prone to racemization than many other amino acids, the use of potent coupling reagents and extended reaction times to overcome steric hindrance can increase the risk of epimerization at the alpha-carbon.[8]

  • Diketopiperazine Formation: When proline is at or near the C-terminus of a dipeptide, there is a risk of intramolecular cyclization to form a stable six-membered diketopiperazine, leading to truncation of the peptide chain.[8]

To address these challenges, the choice of coupling reagents, reaction conditions, and overall synthetic strategy is critical.

Recommended Coupling Reagents for Hindered Amino Acids

For the coupling of sterically demanding amino acids like (4R)-4-(Phenylmethoxy)-L-proline, the use of high-efficiency coupling reagents is paramount. Standard carbodiimide reagents like DCC and DIC, while cost-effective, may prove insufficient.[9][10] The following classes of reagents are recommended:

Reagent ClassExamplesRationale for Use
Uronium/Aminium Salts HATU, HBTU, HCTUThese reagents form highly reactive OAt or OBt active esters, which are effective at overcoming steric hindrance and exhibit fast reaction kinetics with a low risk of racemization.[9][10][11] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[11]
Phosphonium Salts PyBOP, PyAOPThese reagents generate highly reactive phosphonium-based active species.[12] PyAOP is especially useful for coupling N-methylated or other N-substituted amino acids and for cyclization reactions.[10] They are also known for their high chemoselectivity, favoring N-acylation over O-acylation.[9]

Table 1. Recommended Coupling Reagents.

Experimental Workflow: From Linear Peptide to Macrocycle

The following workflow outlines the key stages for the synthesis of a macrocyclic peptide containing (4R)-4-(Phenylmethoxy)-L-proline. This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach followed by solution-phase macrocyclization.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Solution-Phase Macrocyclization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Capping Capping (Optional) Coupling->Capping Chain_Elongation Repeat for Chain Elongation Capping->Chain_Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Cleavage_Cocktail Cleavage from Resin Final_Fmoc_Deprotection->Cleavage_Cocktail Precipitation Precipitation & Washing Cleavage_Cocktail->Precipitation Purification_Linear Purification of Linear Peptide Precipitation->Purification_Linear High_Dilution High Dilution Setup Purification_Linear->High_Dilution Cyclization_Reaction Cyclization Reaction High_Dilution->Cyclization_Reaction Purification_Cyclic Purification of Cyclic Peptide Cyclization_Reaction->Purification_Cyclic Analysis Characterization (LC-MS, NMR) Purification_Cyclic->Analysis

Figure 1. Overall experimental workflow for the synthesis of macrocyclic peptides containing (4R)-4-(Phenylmethoxy)-L-proline.

Detailed Protocol: Solid-Phase Synthesis of the Linear Precursor

This protocol details the manual coupling of Fmoc-(4R)-4-(phenylmethoxy)-L-proline-OH during SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(4R)-4-(phenylmethoxy)-L-proline-OH

  • Coupling reagent (HATU or PyBOP recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling of (4R)-4-(Phenylmethoxy)-L-proline: a. In a separate vial, pre-activate a solution of Fmoc-(4R)-4-(phenylmethoxy)-L-proline-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended. d. Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence. For the amino acid immediately following the substituted proline, a double coupling is recommended to overcome the reduced nucleophilicity of the proline's secondary amine.[8]

Protocol: Cleavage and Deprotection

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the linear peptide by reverse-phase HPLC.

Protocol: Solution-Phase Macrocyclization

This head-to-tail lactamization is a critical step that is highly dependent on concentration.

cyclization_mechanism Linear_Peptide Linear Peptide H₂N-...-COOH Activation Activation Carboxyl group activated by coupling reagent (e.g., HATU/DIPEA) Linear_Peptide->Activation Coupling Reagent Pre_Cyclization Pre-cyclization Conformation Intramolecular H-bonding and solvent effects favor a bent conformation Activation->Pre_Cyclization High Dilution Cyclization Intramolecular Nucleophilic Attack N-terminal amine attacks activated C-terminus Pre_Cyclization->Cyclization Macrocycle Macrocyclic Peptide Formation of amide bond and release of byproducts Cyclization->Macrocycle

Figure 2. Key steps in solution-phase head-to-tail macrocyclization.

Materials:

  • Purified linear peptide

  • Anhydrous, high-purity solvent (e.g., DMF or DCM/DMF mixture)

  • Coupling reagent (HATU or PyBOP recommended)

  • Base (DIPEA or NMM)

Procedure:

  • High Dilution Setup: a. Dissolve the purified linear peptide in the chosen solvent to a final concentration of 0.1-1.0 mM. This high dilution is crucial to favor intramolecular cyclization over intermolecular oligomerization. b. In a separate flask, prepare a solution of the coupling reagent (1.5-2.0 eq.) and base (3-4 eq.) in the same solvent.

  • Cyclization Reaction: a. Using a syringe pump, slowly add the peptide solution to the vigorously stirred coupling reagent solution over a period of 4-8 hours. b. Allow the reaction to stir for an additional 12-24 hours at room temperature.

  • Work-up and Purification: a. Monitor the reaction by LC-MS until the linear peptide is consumed. b. Quench the reaction by adding a small amount of water. c. Remove the solvent under reduced pressure. d. Purify the crude cyclic peptide by reverse-phase HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the phenylmethoxy group.Increase coupling time, perform a double coupling, or switch to a more potent coupling reagent like HATU or PyAOP.[8]
Low Cyclization Yield Intermolecular side reactions due to high concentration.Ensure high dilution conditions (≤ 1 mM). Use a syringe pump for slow addition of the linear peptide.
Epimerization/Racemization Over-activation or prolonged exposure to basic conditions.Minimize pre-activation time. Use a base with lower pKa like NMM instead of DIPEA. Avoid elevated temperatures.
Diketopiperazine Formation Proline at or near the C-terminus.If possible, design the linear precursor to avoid this sequence. Alternatively, use a 2-chlorotrityl chloride resin which sterically hinders this side reaction.[8]

Table 2. Troubleshooting Guide.

Conclusion

The successful incorporation of (4R)-4-(Phenylmethoxy)-L-proline into macrocyclic peptides is readily achievable with careful planning and execution. By selecting high-efficiency coupling reagents such as HATU or PyBOP, optimizing reaction times, and employing high-dilution conditions for the crucial macrocyclization step, researchers can effectively synthesize these complex molecules. The protocols outlined in this application note provide a robust framework for the development of novel macrocyclic peptide therapeutics with tailored properties.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
  • Montcrieff, J., et al. (2013, March 20). a general and practical approach to the synthesis of functionally and structurally diverse peptides.
  • Zhang, Y., & Lu, Z. (2020, June 17). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry.
  • Montcrieff, J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Recent advances in peptide macrocyclization strategies. (2024, November 19). Chemical Society Reviews.
  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Montcrieff, J., et al. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Three Methods for Peptide Cyclization Via Lactamization.
  • Nwajiobi, O., & Raj, M. (2019, January 17). SYNTHESIS OF FUNCTIONALIZED MACROCYCLIC PEPTIDES. Frontiers.
  • Coupling Reagents. Aapptec Peptides.
  • White, C. J., & Yudin, A. K. (2011, June 23). Contemporary strategies for peptide macrocyclization.
  • Karoyan, P., et al. (2013, February 19).
  • Liras, S. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry.
  • Preventing Racemization of Proline During Peptide Synthesis. Benchchem.
  • Al-Warhi, T., et al. (2021, June 1). Biosynthetic Strategies for Macrocyclic Peptides. Molecules.
  • Harvey, J. S., et al. (2023).
  • Recent advances in peptide macrocyclization strategies. (2024, November 19). Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Improving coupling yield of L-Proline, 4-(phenylmethoxy)-, (4R)- in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermodynamic and kinetic hurdles introduced by sterically hindered amino acids. This guide addresses the specific challenges of incorporating L-Proline, 4-(phenylmethoxy)-, (4R)- , commonly known as Fmoc-Hyp(Bzl)-OH (CAS: 174800-02-3)[1].

The incorporation of this building block introduces two major failure points in SPPS: the severe steric hindrance of the pyrrolidine ring (exacerbated by the bulky 4-benzyloxy ether)[2], and the high propensity for diketopiperazine (DKP) formation[3]. This guide provides field-proven, self-validating methodologies to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs (Causality & Solutions)

Q1: Why is the coupling yield of the amino acid following Fmoc-Hyp(Bzl)-OH consistently low, resulting in deletion sequences? A: The causality lies in severe steric hindrance. The reactive nitrogen of the proline ring is a secondary amine, making it inherently less nucleophilic than primary amines. Furthermore, the bulky 4-benzyloxy group on the pyrrolidine ring physically restricts the conformational approach of the incoming activated amino acid[2]. Solution: Standard carbodiimide chemistry (DIC/HOBt) is insufficient here. You must shift to highly reactive uronium/aminium salts containing the HOAt moiety, such as HATU [4]. HATU stabilizes the transition state via a neighboring group effect, where the nitrogen in the pyridine ring of HOAt hydrogen-bonds with the incoming amine. For extreme cases, coupling under microwave irradiation (75°C) provides the necessary activation energy to overcome this steric barrier[4].

Q2: I performed a Kaiser test after coupling onto the Hyp(Bzl) residue, and it was negative (yellow), but my cleavage LC-MS shows a massive deletion peak. Why? A: You are experiencing a false negative. The Kaiser (ninhydrin) test is highly sensitive for primary amines but is notoriously unreliable for secondary amines like the N-terminal pyrrolidine nitrogen of Hyp(Bzl)[5],[6]. Solution: You must switch your monitoring strategy to the Chloranil Test . Chloranil reacts specifically with secondary amines to produce a dark blue/green dialkylaminovinyl derivative on the resin beads, providing an accurate visual confirmation of unreacted proline residues[7],[5].

Q3: When Hyp(Bzl) is at the C-terminus (or penultimate position), I lose my entire peptide chain during the next Fmoc deprotection. What is happening? A: You are observing Diketopiperazine (DKP) formation . When the Fmoc group of the second amino acid (Aa2) is removed, the liberated free amine undergoes an intramolecular nucleophilic attack on the ester bond linking the C-terminal Hyp(Bzl) (Aa1) to the resin[3]. Proline derivatives strongly favor the cis-amide bond conformation, which perfectly aligns the N-terminal amine with the C-terminal ester, driving the formation of a stable 6-membered DKP ring and prematurely cleaving your peptide from the resin[8]. Solution: If Hyp(Bzl) is at the C-terminus, you must synthesize the peptide on a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin [9],[10]. The immense steric bulk of the trityl linker physically blocks the intramolecular attack.

Part 2: Quantitative Data on Coupling Efficiency

To illustrate the necessity of optimized reagents, the following table summarizes the expected coupling efficiencies of an incoming amino acid onto a resin-bound Hyp(Bzl) residue under various standard conditions.

Coupling Reagent SystemActivation MechanismTemp / TimeExpected Coupling YieldRisk of Racemization
HBTU / DIEA (3 eq) Benzotriazole ester25°C / 60 min< 65% (High Deletions)Low
DIC / Oxyma (3 eq) Oxime ester25°C / 60 min75% - 85%Low
HATU / DIEA (3 eq) 7-Aza-benzotriazole ester25°C / 60 min90% - 95%Moderate
HATU / DIEA (3 eq) 7-Aza-benzotriazole ester75°C / 20 min (MW)> 99% Moderate to High

Note: Microwave (MW) assisted coupling with HATU provides the highest yield but requires precise temperature control to prevent epimerization of the incoming amino acid[4].

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows incorporate internal checks to ensure chemical transformations are successful before proceeding.

Protocol 1: Optimized Coupling onto Fmoc-Hyp(Bzl)-OH

Objective: Achieve >99% acylation of the sterically hindered secondary amine.

  • Resin Preparation: Swell the deprotected H-Hyp(Bzl)-Resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIEA. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 75°C for 20 minutes if using a microwave synthesizer).

  • Self-Validation (Chloranil Test): Drain the resin and wash thoroughly with DMF (5x) and DCM (3x). Perform the Chloranil Test (Protocol 2).

  • Decision Matrix:

    • If beads are colorless/yellow: Coupling is complete. Proceed to Fmoc deprotection.

    • If beads are blue/green: Coupling is incomplete. Perform a second coupling using fresh reagents before moving on.

  • Capping (Critical): If the second test remains slightly blue, cap the unreacted Hyp(Bzl) amines with Acetic Anhydride/DIEA (10:1 in DMF) for 10 minutes to prevent deletion sequences from elongating[7].

Protocol 2: Chloranil Test for Secondary Amines

Objective: Accurately detect unreacted Hyp(Bzl) residues[6].

  • Reagent Preparation (Short Shelf-Life):

    • Reagent A: Mix 1 mL of acetaldehyde with 49 mL of DMF (2% v/v).

    • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF (2% w/v).

  • Sampling: Transfer 1–5 mg of washed, dry resin beads to a small glass test tube.

  • Internal Control Validation: Simultaneously prepare a positive control tube (known deprotected proline resin) and a negative control tube (fully capped resin) to validate reagent efficacy.

  • Assay: Add 1 drop of Reagent A and 1 drop of Reagent B to the sample and controls.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Observation: A dark blue or green color on the beads indicates the presence of a free secondary amine (incomplete coupling). Colorless or pale yellow indicates a complete reaction[5],[6].

Part 4: Visualizations

Workflow: Coupling to Sterically Hindered Hyp(Bzl)

Workflow Start Deprotected Hyp(Bzl)-Resin Coupling1 Primary Coupling (HATU / DIEA / 1 hr) Start->Coupling1 Test Chloranil Test (Self-Validation) Coupling1->Test Decision Bead Color? Test->Decision Recouple Double Coupling (HATU / DIEA / 75°C MW) Decision->Recouple Blue (Incomplete) Proceed Fmoc Deprotection (Next Cycle) Decision->Proceed Colorless (Complete) Cap Acetic Anhydride Capping (Prevent Deletions) Recouple->Cap If still blue Cap->Proceed

Caption: Self-validating workflow for optimizing coupling onto sterically hindered Hyp(Bzl) residues.

Mechanism: Diketopiperazine (DKP) Formation

DKP State1 Fmoc-Aa2-Hyp(Bzl)-Resin Deprotect 20% Piperidine (Base Catalysis) State1->Deprotect State2 H2N-Aa2-Hyp(Bzl)-Resin (Reactive Intermediate) Deprotect->State2 Attack Intramolecular Attack on C-terminal Ester State2->Attack Outcome2 Successful Elongation (If 2-CTC Resin Used) State2->Outcome2 Steric Blockade Outcome1 Diketopiperazine (DKP) + Cleaved Resin Attack->Outcome1 Standard Resin

Caption: Mechanism of Diketopiperazine (DKP) formation vs. successful peptide elongation.

Part 5: References

1.[7] "Solid Phase Peptide Synthesis: Keeping Track - Chemtips", WordPress, 2.[9] "Aggregation, Racemization and Side Reactions in Peptide Synthesis", AAPPTEC, 3.[5] "Monitoring of Peptide Coupling and Capping; Coupling Tests", AAPPTec, 4.[1] "CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH", CymitQuimica, 5.[3] "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention", Peptidechemistry.org, 6.[8] "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide", ResearchGate, 7.[2] "A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis", Benchchem, 8.[4] "Progress in the Synthesis of Peptides with Difficult Sequences", Creative Peptides, 9.[6] "Technical Support Information Bulletin 1189 - Tests for Unprotected Proline", AAPPTec, 10.[10] "US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide", Google Patents,

Sources

Technical Support Center: Troubleshooting Racemization in L-Proline, 4-(phenylmethoxy)-, (4R)- Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chiral integrity challenges during the synthesis of peptides or small molecules incorporating L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly known as trans-4-benzyloxy-L-proline).

Due to the steric bulk of the benzyloxy ether at the C4 position, this specific proline derivative exhibits sluggish coupling kinetics, leaving the activated intermediate vulnerable to base-catalyzed epimerization and oxazolone formation[1][2]. This guide provides mechanistic insights, optimized protocols, and troubleshooting workflows to preserve the (4R) stereocenter.

Mechanistic Causality of Racemization

To prevent racemization, one must first understand the causality behind it. The formation of a peptide bond requires the activation of the carboxylic acid. However, the bulky 4-benzyloxy group restricts the conformational flexibility of the pyrrolidine ring and creates significant steric hindrance. This slows down the aminolysis step (the attack by the incoming amine).

Because the activated intermediate has an extended half-life in the reaction mixture, it becomes highly susceptible to two primary racemization pathways[1]:

  • Direct α -Proton Abstraction: The basic conditions (e.g., presence of DIEA) facilitate the removal of the acidic α -proton, forming a planar enolate.

  • Oxazolone Formation: The activated carbonyl undergoes intramolecular cyclization, forming an oxazolone intermediate that rapidly loses its chiral integrity.

G A Activated 4-Benzyloxy-Proline (O-Acylisourea / Active Ester) B Direct alpha-Proton Abstraction (Base-Catalyzed) A->B Excess Base / High Temp C Oxazolone Ring Formation (Intramolecular Cyclization) A->C Slow Aminolysis (Sterics) D Planar Intermediate (Loss of Chirality) B->D C->D E Racemized Product (D/L-Epimer Mixture) D->E Non-stereoselective Attack

Racemization pathways of activated proline derivatives via enolization and oxazolone formation.

Frequently Asked Questions (FAQs)

Q1: Why is the combination of DIC and HOBt causing >10% D-epimer formation in my trans-4-benzyloxy-L-proline couplings? A1: The combination of a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in polar solvents like dimethylformamide (DMF) is known to significantly increase proline racemization[3]. The intermediate formed with HOBt is not reactive enough to overcome the steric hindrance of the 4-benzyloxy group rapidly. This prolonged activation state allows the oxazolone pathway to dominate[1].

Q2: Which coupling reagents are definitively proven to minimize racemization for bulky proline derivatives? A2: You must transition to oxime-based additives. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and its uronium derivative COMU are the reagents of choice. OxymaPure is superior to HOBt and HOAt in terms of yield and minimization of racemization because it forms a highly reactive ester that accelerates aminolysis, outcompeting the slower racemization pathways[4].

Q3: Does the choice of tertiary amine base matter? A3: Absolutely. The basicity and steric hindrance of organic bases directly control the direct α -proton abstraction pathway[1]. Standard protocols using N,N-Diisopropylethylamine (DIEA) are often too basic for sensitive couplings. Switching to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) suppresses base-catalyzed enolization to acceptable levels (<1.0%)[5].

Quantitative Reagent Comparison

The following table summarizes the expected racemization rates based on coupling reagent and additive selection when coupling sterically hindered proline derivatives.

Coupling ReagentAdditiveBaseSolventRelative Aminolysis RateTypical Racemization (%)
DICHOBtNoneDMFSlow8.0 - 15.0%
HBTUHOBtDIEA (2 eq)DMFModerate5.0 - 10.0%
HATUHOAtDIEA (2 eq)DMFFast1.0 - 3.0%
DIC OxymaPure None DMF/DCM Very Fast < 1.0%
COMU None TMP (1 eq) DMF Very Fast < 0.5%

Table 1: Impact of coupling conditions on the racemization of bulky proline derivatives.

Self-Validating Experimental Protocol

To ensure high chiral integrity, follow this step-by-step methodology utilizing the DIC/OxymaPure system. This protocol is designed as a self-validating system: by omitting the tertiary base entirely during the activation step, you eliminate the primary catalyst for direct enolization.

Methodology: Low-Racemization Coupling of Fmoc-L-Proline, 4-(phenylmethoxy)-, (4R)-

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-L-Proline, 4-(phenylmethoxy)-, (4R)- and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (or a 1:1 mixture of DMF/DCM to reduce solvent polarity and stabilize the intermediate)[3].

  • Temperature Control: Cool the reaction vessel to 0°C to 5°C using an ice bath. Higher temperatures exponentially accelerate the undesired racemization pathway[3].

  • Activation: Add 3.0 equivalents of DIC dropwise to the chilled solution.

  • Strict Pre-activation Limit: Allow the mixture to pre-activate for no more than 2 minutes . Prolonged pre-activation is the leading cause of epimerization in sterically hindered amino acids[3][5].

  • Coupling: Transfer the activated ester solution to the resin/amine. Allow the coupling reaction to proceed at room temperature for 2 to 4 hours. The extended time compensates for the steric bulk of the benzyloxy group without risking base-catalyzed epimerization (since no external base was added).

  • Validation (Chiral HPLC): Following cleavage, integrate the peak areas for the D- and L-proline derivatives using chiral chromatography. Calculate the percentage: % Racemization =[Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100[3].

Troubleshooting Workflow

If your chiral HPLC validation step reveals >1% D-epimer, utilize the following diagnostic logic tree to isolate and resolve the chemical fault.

Workflow Start High D-Epimer Detected (> 1% Racemization) CheckBase 1. Evaluate Base (Type & Equivalents) Start->CheckBase CheckCoupling 2. Evaluate Coupling Reagent & Additive Start->CheckCoupling CheckTemp 3. Assess Activation Time & Temperature Start->CheckTemp BaseAction Switch DIEA to TMP or Use Base-Free DIC CheckBase->BaseAction If using strong base BaseAction->CheckCoupling CouplingAction Replace HOBt/HBTU with OxymaPure or COMU CheckCoupling->CouplingAction If using HOBt CouplingAction->CheckTemp TempAction Limit Pre-activation to <2 min Avoid Microwave Heating CheckTemp->TempAction If pre-activating >5 min Success Racemization Suppressed (Chiral Integrity Restored) TempAction->Success

Diagnostic workflow for troubleshooting and resolving high D-epimer formation during synthesis.

References

  • PubMed Central (PMC). "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." National Institutes of Health. Available at:[Link]

  • PubMed Central (PMC). "Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2)." National Institutes of Health. Available at:[Link]

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." American Chemical Society. Available at: [Link]

Sources

Troubleshooting incomplete deprotection of L-Proline, 4-(phenylmethoxy)-, (4R)- residues

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the deprotection of (4R)-4-(phenylmethoxy)-L-proline residues. The removal of the benzyl ether protecting group from this specific hydroxyproline derivative is a critical step in many synthetic pathways, but it is frequently plagued by incomplete reactions and side products. This document offers in-depth, field-proven insights to diagnose and resolve these common challenges.

Troubleshooting Guide: Incomplete Deprotection

This section directly addresses specific issues you may encounter during the deprotection process, framed in a question-and-answer format to help you quickly identify and solve your experimental roadblocks.

Q1: My hydrogenolysis reaction is slow or has completely stalled. What are the primary causes and how can I resolve this?

Incomplete hydrogenolysis is the most common failure mode for this deprotection. The root cause often lies with the catalyst's inability to perform its function efficiently.[1][2]

Primary Causes & Solutions:

  • Catalyst Poisoning: This is the most frequent culprit. The nitrogen atom of the proline ring can coordinate to the palladium surface, inhibiting its activity.[3] Furthermore, trace impurities from previous steps, especially sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents, can irreversibly poison the catalyst.[2][4][5]

    • Solution 1: Acidic Additive. Add a stoichiometric amount of a mild acid like acetic acid to your reaction. The acid protonates the basic proline nitrogen, preventing it from binding to the palladium catalyst and freeing the active sites for hydrogenolysis.[3][6]

    • Solution 2: Thorough Purification. Ensure your starting material is of the highest purity. Recrystallization or column chromatography before the deprotection step can remove trace poisons.

    • Solution 3: Increase Catalyst Loading. As a last resort for suspected minor poisoning, increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can provide enough active sites to drive the reaction to completion.[1][2]

  • Poor Catalyst Activity: The quality and activity of palladium catalysts can vary significantly between batches and degrade over time with improper storage.[2]

    • Solution 1: Use a Fresh Catalyst. Always use a fresh batch of catalyst from a reputable supplier.

    • Solution 2: Switch to a More Active Catalyst. Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective and robust for deprotecting substrates with basic nitrogen groups compared to standard 5% or 10% Pd/C.[1][7][8][9] It shows higher resistance to poisoning and can succeed where Pd/C fails.

  • Insufficient Hydrogen Availability: The reaction requires intimate contact between the hydrogen gas, the substrate, and the catalyst.

    • Solution 1: Increase Hydrogen Pressure. While many reactions work with a hydrogen balloon at atmospheric pressure, stubborn deprotections benefit from higher pressures (30-50 psi) using a Parr shaker or similar hydrogenation apparatus.[1][10][11]

    • Solution 2: Ensure Vigorous Agitation. The reaction mixture must be stirred vigorously to ensure the solid catalyst is well-suspended and to facilitate the dissolution of hydrogen gas from the headspace into the liquid phase.[11]

  • Suboptimal Solvent Choice: The solvent plays a critical role in substrate solubility and reaction kinetics. The rate of hydrogenolysis with Pd/C generally follows this trend: THF > Acetic Acid >> Ethanol > Methanol > Toluene.[6]

    • Solution: Solvent Optimization. If your reaction is slow in a common solvent like methanol or ethanol, consider switching to THF or using acetic acid as a solvent or co-solvent.

The following workflow diagram provides a logical path for troubleshooting a stalled hydrogenolysis reaction.

G start Incomplete Deprotection Detected q_poison Is catalyst poisoning suspected? (e.g., presence of N, S) start->q_poison s_acid Add Acetic Acid to protonate N or Purify Starting Material q_poison->s_acid Yes q_activity Is the catalyst old or of low activity? q_poison->q_activity No / Unsure s_acid->q_activity end_node Reaction Complete s_acid->end_node Success s_pearlman Switch to fresh Pearlman's Catalyst (Pd(OH)₂/C) q_activity->s_pearlman Yes q_pressure Is the reaction at atmospheric pressure? q_activity->q_pressure No s_pearlman->q_pressure s_pearlman->end_node Success s_parr Increase H₂ pressure (30-50 psi) using a Parr apparatus q_pressure->s_parr Yes q_solvent Is the solvent optimal? (e.g., using MeOH/EtOH) q_pressure->q_solvent No s_parr->q_solvent s_parr->end_node Success s_thf Switch solvent to THF or use Acetic Acid as co-solvent q_solvent->s_thf No fail_node Consider Alternative Methods q_solvent->fail_node Yes, still fails s_thf->end_node

Caption: Troubleshooting workflow for incomplete debenzylation.

Frequently Asked Questions (FAQs)

Q2: Which catalyst is best for removing the benzyl ether from 4-(phenylmethoxy)-L-proline?

While 10% Palladium on Carbon (Pd/C) is the workhorse for many hydrogenolysis reactions, 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) is often superior for this specific substrate. Its higher activity and increased tolerance to amine-based catalyst poisoning make it more reliable for achieving complete conversion.[3][8][9]

CatalystTypical Loading (w/w)PressureProsCons
10% Pd/C 5-10%1-4 atmWidely available, cost-effective.Prone to poisoning by proline nitrogen, may require acidic additives.[3]
20% Pd(OH)₂/C 10-20%1-4 atmMore active, higher resistance to poisoning, often faster.[8]More expensive, can be more pyrophoric.
Q3: I cannot use catalytic hydrogenation. What are some reliable alternative deprotection methods?

If your molecule contains other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups) or if hydrogenolysis consistently fails, alternative chemical methods can be employed. These methods are typically harsher and require careful consideration of your substrate's stability.

  • Lewis Acid Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Boron trichloride (BCl₃) or boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (-78 °C to 0 °C) are common choices.[6]

    • Mechanism: The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage.

  • Strong Acid Cleavage: A mixture of HBr in acetic acid or trifluoroacetic acid (TFA) can cleave benzyl ethers, but these conditions are harsh and may not be suitable for sensitive substrates.[12][13]

Q4: What is the underlying mechanism of catalytic hydrogenolysis for a benzyl ether?

The deprotection proceeds on the surface of the palladium catalyst.[12][14]

  • Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the palladium surface.

  • Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the palladium surface.

  • C-O Bond Cleavage: The benzyl C-O bond is cleaved through oxidative addition to the palladium surface.[12] This is the key hydrogenolysis step.

  • Product Formation: The resulting fragments react with the activated hydrogen atoms on the surface to form the deprotected alcohol (4-hydroxyproline derivative) and toluene.

  • Desorption: The final products desorb from the catalyst surface, freeing the active site for another catalytic cycle.

The following diagram illustrates this simplified mechanism.

G substrate Substrate (4R)-4-(phenylmethoxy)-L-proline catalyst Pd/C Surface + H₂ substrate->catalyst 1. Adsorption & 2. C-O Cleavage products Products 4-hydroxy-L-proline derivative + Toluene catalyst->products 3. Hydrogenation & 4. Desorption

Caption: Simplified workflow of catalytic hydrogenolysis.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis using Pearlman's Catalyst

This protocol is recommended as the first-line method for the deprotection of (4R)-4-(phenylmethoxy)-L-proline.

  • Preparation: In a suitable pressure vessel (e.g., a Parr shaker flask), dissolve the (4R)-4-(phenylmethoxy)-L-proline derivative (1.0 eq) in a solvent such as methanol or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 15% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Palladium catalysts can be pyrophoric and should be handled with care, especially when dry.[1]

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 40-50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, LC-MS, or NMR. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[12] Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.

References

  • Vertex AI Search Grounding API. (n.d.). Hydrogenolysis of Ethers.
  • ACS Publications. (2012). Optimization of Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane (the Key Step for Synthesis of HNIW) Using Response Surface Methodology | Organic Process Research & Development. Retrieved from [Link]

  • Vertex AI Search Grounding API. (n.d.). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen.
  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Retrieved from [Link]

  • Semantic Scholar. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved from [Link]

  • J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a benzyl ether hydrogenolysis as proposed by Mitsui, [9–11]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups | The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2026). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Sci-Hub. (n.d.).
  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]

  • MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]

  • qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability. Retrieved from [Link]

  • SciSpace. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? : r/Chempros. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage for Peptides Containing (4R)-4-Benzyloxy-L-Proline [Hyp(Bzl)]

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solid-phase peptide synthesis (SPPS) of sequences containing L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly designated as Fmoc-Hyp(Bzl)-OH or (4R)-4-benzyloxy-L-proline ).

The benzyl (Bzl) ether protecting group on the 4-hydroxyl of proline provides unique structural rigidity and lipophilicity, making it a critical building block in the development of collagen-like peptides, melanocortin analogs, and protease inhibitors [3]. However, its distinct chemical stability profile often leads to unexpected outcomes during resin cleavage. This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot and optimize your cleavage workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is the benzyl (Bzl) group on my hydroxyproline not cleaving during standard Fmoc TFA cleavage?

Causality: In standard Fmoc SPPS, side-chain protecting groups are cleaved via acidolysis, which relies on the generation of stable carbocations (such as tert-butyl or trityl cations). The oxygen of the aliphatic benzyl ether in Hyp(Bzl) is protonated by Trifluoroacetic Acid (TFA), but subsequent cleavage requires the formation of a benzyl carbocation. While benzyl cations are resonance-stabilized, the activation energy required to break the aliphatic C–O bond in this specific microenvironment is too high for TFA alone [1]. Consequently, the Bzl group is orthogonal to standard Fmoc/tBu chemistry and is retained during standard cleavage.

Q2: I synthesized a peptide with Hyp(Bzl) intending to keep the Bzl group, but LC-MS shows +56 Da and +106 Da adducts. What happened?

Causality: The benzyl ring of Hyp(Bzl) is highly electron-rich. During TFA cleavage, tert-butyl (+56 Da) and trityl (+106 Da) carbocations generated from the deprotection of other amino acids (e.g., Ser(tBu), Cys(Trt)) act as potent electrophiles. They undergo Friedel-Crafts alkylation on the aromatic ring of the benzyl ether. Solution: You must enhance the carbocation scavenging capacity of your cleavage cocktail. Introduce phenol, which acts as a sacrificial aromatic ring, preferentially reacting with the carbocations before they can alkylate the Hyp(Bzl) residue.

Q3: I used Hyp(Bzl) by mistake in Fmoc-SPPS and need to yield an unprotected hydroxyproline (Hyp). What are my options?

Causality: Because TFA cannot overcome the bond dissociation energy of the benzyl ether, you must shift to a different mechanistic pathway. Solution: If you cannot resynthesize the peptide using Fmoc-Hyp(tBu)-OH, you must perform post-cleavage deprotection. The mildest and most effective method is catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ gas. This reductively cleaves the C–O bond, yielding toluene as a byproduct and the free hydroxyl group [2].

Part 2: Workflow Visualizations

HypBzl_Workflow Start Fmoc-Hyp(Bzl)-OH in Peptide Sequence Goal Is the Bzl group intended in the final peptide? Start->Goal Retain Goal: Retain Bzl Goal->Retain Yes Remove Goal: Remove Bzl Goal->Remove No TFACocktail Standard TFA Cleavage (e.g., TFA/TIPS/H2O) Retain->TFACocktail AltChem Can you synthesize with Fmoc-Hyp(tBu)-OH instead? Remove->AltChem AlkylationCheck Check for Benzyl Ring Alkylation via LC-MS TFACocktail->AlkylationCheck OptimizeScav Add Phenol/TIPS (Quench Carbocations) AlkylationCheck->OptimizeScav If adducts present UseTBu Synthesize with Hyp(tBu) Cleave with Standard TFA AltChem->UseTBu Yes HardCleavage Post-Cleavage Deprotection AltChem->HardCleavage No Hydrogenation Catalytic Hydrogenolysis (H2, Pd/C in MeOH) HardCleavage->Hydrogenation TFMSA Strong Acid Cleavage (TFMSA / TFA) HardCleavage->TFMSA

Decision Matrix for Hyp(Bzl) Cleavage Strategies in Solid-Phase Peptide Synthesis.

Mechanism HypBzl Hyp(Bzl) Aliphatic Benzyl Ether TFA 95% TFA (Standard Cleavage) HypBzl->TFA HyptBu Hyp(tBu) Aliphatic t-Butyl Ether HyptBu->TFA Stable Benzyl carbocation formation is unfavorable TFA->Stable Hyp(Bzl) Cleaved Stable t-Butyl carbocation forms TFA->Cleaved Hyp(tBu) ResultBzl Bzl Group Retained Stable->ResultBzl ResulttBu Free Hydroxyl (Hyp) Cleaved->ResulttBu

Mechanistic divergence of Hyp(Bzl) and Hyp(tBu) under standard TFA acidolysis.

Part 3: Quantitative Data & Stability Profiles

To select the correct building block and cleavage strategy, consult the comparative stability matrix below. This data dictates whether a protecting group will survive a specific chemical environment.

Protecting Group95% TFA (Standard Fmoc)Anhydrous HF (Boc)TFMSA / TFAH₂ / Pd/C (Hydrogenolysis)
Hyp(Bzl) Stable (Retained)CleavedCleavedCleaved
Hyp(tBu) CleavedCleavedCleavedStable (Retained)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized TFA Cleavage to Retain Hyp(Bzl) Without Alkylation

Use this protocol when the benzyl group is an intended feature of your final peptide. The addition of phenol prevents Friedel-Crafts alkylation of the benzyl ring.

Step 1: Cocktail Preparation Prepare "Reagent B" or a modified Reagent K variant in a fume hood:

  • 88% Trifluoroacetic Acid (TFA)

  • 5% Phenol (w/v)

  • 5% Ultrapure Water

  • 2% Triisopropylsilane (TIPS)

Step 2: Execution

  • Swell the peptide-resin in Dichloromethane (DCM) for 10 minutes, then drain.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2 to 2.5 hours.

Step 3: Precipitation

  • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 3000 x g for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.

Step 4: Self-Validation (LC-MS)

  • Success Criteria: The primary mass peak should match the theoretical mass of the peptide including the Bzl group (+90 Da relative to unprotected Hyp).

  • Failure Mode: If peaks at +56 Da or +106 Da are observed, alkylation has occurred. In future runs, increase Phenol to 7.5% and TIPS to 5%.

Protocol B: Post-Cleavage Catalytic Hydrogenolysis to Remove Bzl

Use this protocol if you synthesized the peptide using Fmoc-Hyp(Bzl)-OH but require the unprotected hydroxyproline in the final product [2].

Step 1: Preparation

  • Purify the Bzl-protected peptide via preparative HPLC to remove sulfur-containing scavengers (like EDT or thioanisole) which will poison the palladium catalyst.

  • Dissolve the purified peptide in Methanol or a 1:1 mixture of Methanol/Dimethylformamide (DMF) containing 1% Acetic Acid (to prevent amine methylation).

Step 2: Reaction Setup

  • Add 10% Palladium on Carbon (Pd/C) to the solution (approx. 10-20% w/w relative to the peptide).

  • Purge the reaction vessel with Nitrogen gas for 5 minutes to remove oxygen.

Step 3: Execution

  • Introduce Hydrogen gas (H₂) via a balloon (1 atm) or a Parr shaker (up to 30 psi for stubborn sequences).

  • Stir vigorously at room temperature for 4 to 12 hours.

Step 4: Self-Validation (LC-MS)

  • Success Criteria: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the starting material peak disappears and a single peak corresponding to the target mass (-90 Da from the starting material) dominates. Filter through a Celite pad to remove the Pd/C catalyst before final lyophilization.

References

  • Organic Chemistry Portal. "Selective Cleavage of Benzyl Ethers." Protecting Groups in Organic Synthesis. Available at:[Link]

Overcoming steric hindrance in L-Proline, 4-(phenylmethoxy)-, (4R)- peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly referred to as trans-4-benzyloxy-L-proline or Hyp(Bzl)-OH).

Synthesizing peptides containing bulky proline derivatives is a notorious bottleneck in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate the incorporation of this sterically hindered residue.

The Mechanistic Root of the Problem

To solve coupling failures involving Hyp(Bzl), we must first understand the physical chemistry causing them. The difficulty arises from a dual-threat of electronic deactivation and severe steric bulk:

  • Electronic Deactivation (The Secondary Amine Penalty): Unlike standard amino acids, the reactive nitrogen of proline is locked within a pyrrolidine ring, making it a secondary amine. This raises the pKa of the nitrogen to approximately 10.6 (compared to an average of 9.5 for primary amines), significantly reducing its nucleophilicity[1].

  • Steric and Conformational Hindrance: The addition of a bulky 4-benzyloxy group creates a massive hydrophobic footprint. This substitution restricts the puckering flexibility of the pyrrolidine ring and physically blocks incoming activated acyl groups from reaching the N-terminus[2].

  • Hydrophobic Clustering: The highly lipophilic nature of the benzyloxy group promotes interchain hydrogen bonding and hydrophobic clustering. As the peptide elongates, this triggers a phase transition leading to sequence-dependent aggregation, effectively burying the reactive N-terminus inside an insoluble matrix[3][4].

Mechanism A Sterically Hindered Secondary Amine (Hyp(Bzl)) B Standard Activation (HBTU / DIPEA) A->B Attempted Coupling C Advanced Activation (HATU / COMU) A->C Optimized Approach D Slow Aminolysis B->D Steric Clash E 7-Aza Anchimeric Assistance C->E HOAt Leaving Group F Guanidylation (Dead Sequence) D->F Side Reaction G Successful Peptide Bond E->G Rapid Acylation

Mechanistic pathway: Standard vs. advanced activation on sterically hindered secondary amines.

Troubleshooting Guide & FAQs

Q1: I am trying to couple an amino acid ONTO the N-terminus of Hyp(Bzl), but my sequence is truncating. Why? Causality: You are likely using a standard uronium coupling reagent like HBTU or TBTU. Because the secondary amine of Hyp(Bzl) is a weak nucleophile, the aminolysis step is drastically slowed down. While the activated ester waits to be attacked, the excess HBTU in solution reacts directly with the Hyp(Bzl) N-terminus, forming a stable guanidino species. This permanently caps the peptide, creating a "dead sequence"[5]. Solution: Switch to HATU or COMU . HATU utilizes a 7-azabenzotriazole leaving group (HOAt), which provides "anchimeric assistance" (the 7-aza effect)—a neighboring group effect that physically hydrogen-bonds the incoming amine, accelerating the reaction before guanidylation can occur[5]. COMU is even more reactive due to its morpholino uronium structure and Oxyma leaving group[6].

Q2: My coupling efficiency drops significantly when attaching Fmoc-Hyp(Bzl)-OH to the growing chain. How do I fix this? Causality: The extreme lipophilicity of the trans-4-benzyloxy group induces rapid interchain aggregation on the resin[4]. The peptide chains fold in on themselves, shielding the reactive sites. Solution: Disrupt the aggregation. Utilize a solvent mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X100, or add chaotropic salts such as 0.8 M LiCl to your DMF prior to coupling. If available, Microwave-Assisted Peptide Synthesis (MAPS) at 75°C will provide the kinetic energy required to break these hydrophobic clusters.

Q3: Why is my Kaiser test showing a false negative after coupling onto Hyp(Bzl)? Causality: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction mechanism that strictly requires a primary amine. Because Hyp(Bzl) is a secondary amine, it will not react with ninhydrin, falsely indicating that coupling is complete[7]. Solution: You must use the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines.

Quantitative Reagent Comparison

To optimize your synthesis, select your coupling reagents based on the quantitative kinetics and side-reaction risks outlined below. For Hyp(Bzl), standard HBTU is insufficient; advanced reagents are mandatory.

Coupling ReagentEquivalents NeededLeaving Group / IntermediateAminolysis KineticsRisk of GuanidylationRecommended Use Case for Hyp(Bzl)
HBTU / DIPEA 3 - 5OBt (O-Acyluronium)SlowHigh Not recommended[5]
HATU / DIPEA 3 - 5OAt (O-Acyluronium)Fast (7-Aza effect)ModeratePrimary choice for coupling onto Hyp(Bzl)[5]
COMU / DIPEA 3 - 5Oxyma (O-Acyluronium)Very FastLowHighly hindered sequences / Double couplings[6]
DIC / Oxyma 3 - 5Active EsterModerate-FastNone Extended couplings / Microwave (MAPS)[6]

Self-Validating Experimental Protocol: Coupling Onto Hyp(Bzl)

To ensure scientific integrity, the following protocol is designed as a closed-loop, self-validating system. It utilizes high-efficiency reagents and mandates a secondary-amine-specific validation step before proceeding.

Materials:

  • Fmoc-Amino Acid (Incoming residue): 4.0 equivalents (relative to resin loading)

  • HATU or COMU: 3.9 equivalents (slight defect prevents capping)

  • DIPEA: 8.0 equivalents

  • Solvent: DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the Hyp(Bzl)-resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid and HATU (or COMU) in a minimal volume of DMF. Add DIPEA and vortex for 30 seconds to form the highly reactive O-acyluronium intermediate.

  • Acylation: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended coupling is required due to the 10.6 pKa of the proline nitrogen)[1][7].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (The Chloranil Test):

    • Take a few beads of the resin and place them in a glass tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes at room temperature.

    • Interpretation: If the beads remain colorless or pale yellow, the coupling is successful (secondary amine is fully acylated). If the beads turn dark blue or green , unreacted secondary amines remain.

  • Recoupling Loop: If the Chloranil test is positive, do not proceed. Perform a double-coupling using DIC/Oxyma to avoid any risk of guanidylation from repeated exposure to uronium salts.

Workflow S1 Step 1: Deprotect Fmoc-Hyp(Bzl)-Resin S2 Step 2: Pre-activate AA with HATU/DIPEA S1->S2 S3 Step 3: Couple (1-4 Hours) S2->S3 V1 Validation: Chloranil Test S3->V1 D1 Result? V1->D1 S4 Proceed to Next Cycle D1->S4 Negative (Colorless/Yellow) S5 Recouple with COMU/Oxyma D1->S5 Positive (Blue/Green) S5->V1 Re-test

Self-validating SPPS workflow for coupling onto the secondary amine of Hyp(Bzl).

Sources

Resolving solubility issues of L-Proline, 4-(phenylmethoxy)-, (4R)- in DMF and DCM

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of L-Proline, 4-(phenylmethoxy)-, (4R)- in DMF and DCM

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with L-Proline, 4-(phenylmethoxy)-, (4R)- (also known as O-benzyl-L-hydroxyproline) in common organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).

The Mechanistic Root of the Problem

L-Proline, 4-(phenylmethoxy)-, (4R)- possesses a hydrophobic benzyl ether side chain, which intuitively suggests good solubility in organic solvents. However, because the α -amine (pyrrolidine ring) and the α -carboxylic acid are unprotected, the molecule exists as a highly polar zwitterion ( NH2+​ / COO− ) in its solid state[1].

  • In DCM (Dielectric constant 9.1): The solvent is far too non-polar to solvate the charged zwitterionic lattice, resulting in an insoluble suspension.

  • In DMF (Dielectric constant 38.3): While polar and aprotic, DMF lacks the hydrogen-bond donating capacity required to stabilize the carboxylate anion, failing to overcome the strong intermolecular crystal lattice energy of the amino acid.

To achieve dissolution, the zwitterionic network must be chemically disrupted.

Troubleshooting FAQs

Q1: I am trying to use (4R)-4-benzyloxy-L-proline in a standard peptide coupling reaction in DCM, but it forms a thick, cloudy suspension. How can I fix this? A1: The suspension is a direct result of the zwitterionic network remaining intact. To break this, you must shift the equilibrium away from the zwitterion. Adding 1.5 to 2.0 equivalents of a lipophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the pyrrolidinium ion. The resulting carboxylate anion forms an ion pair with the bulky, lipophilic diisopropylethylammonium cation, which is highly soluble in DCM.

Q2: I need to dissolve the compound in DMF for an Fmoc-protection or acylation step, but adding DIPEA causes unwanted side reactions. What is the alternative? A2: If strong bases like DIPEA cause epimerization or side reactions, utilize the Mitin Solvent System [2]. By dissolving the amino acid in DMF containing a strong acid (e.g., Trifluoroacetic acid or TosOH) and an excess of a weak tertiary base (like Pyridine), you create a buffered system (apparent pH 5.3). The strong acid breaks the zwitterion by protonating the carboxylate, while the pyridine ensures the amine remains sufficiently nucleophilic for acylation reagents (like Fmoc-OSu or Boc 2​ O)[2].

Q3: Can I use heat or sonication to force the compound into solution without adding acids or bases? A3: While heating DMF to 60–80°C provides the kinetic energy to temporarily break intermolecular hydrogen bonds, the compound will rapidly precipitate upon cooling to room temperature. Furthermore, heating unprotected amino acids in polar aprotic solvents increases the risk of thermal degradation and racemization at the α -carbon. Chemical disruption (pH adjustment) is the only thermodynamically stable solution.

Quantitative Solubility Data

The following table summarizes the operational solubility of L-Proline, 4-(phenylmethoxy)-, (4R)- across various solvent systems at 25°C.

Solvent SystemAdditive / ModifierApparent SolubilityPhysical StateMechanistic State
DCM None< 1 mg/mLHeterogeneous suspensionZwitterion network intact
DMF None< 5 mg/mLCloudy suspensionPartial solvation
DCM 1.1 eq TFA> 50 mg/mLClear solutionCationic ( COOH / NH2+​ )
DMF 2.0 eq DIPEA> 100 mg/mLClear solutionAnionic ( COO− / NH )
DMF Pyridine + TosOH[2]> 150 mg/mLClear solutionBuffered solvated complex

Validated Experimental Protocols

Protocol A: Base-Mediated Solubilization in DCM (For immediate coupling) Causality: DIPEA neutralizes the positive charge on the secondary amine, yielding a lipophilic ammonium-carboxylate ion pair that is readily solvated by DCM.

  • Weighing: Transfer 1.0 mmol of L-Proline, 4-(phenylmethoxy)-, (4R)- into a dry, argon-flushed round-bottom flask.

  • Suspension: Add 5.0 mL of anhydrous DCM. (The mixture will be cloudy).

  • Base Addition: Dropwise, add 2.0 mmol (2.0 equivalents) of anhydrous DIPEA while stirring at 400 rpm.

  • Validation Step: Stir for 5 minutes at room temperature. The solution should transition from a milky suspension to a completely transparent, pale-yellow solution. If slight turbidity remains, sonicate for 30 seconds to ensure the lattice is fully broken.

  • Execution: Immediately proceed with the addition of your activated coupling partner.

Protocol B: The Mitin Buffered System in DMF (For Acylation/Protection) Causality: This system uses an acid to protonate the carboxylate, breaking the zwitterion, while pyridine buffers the solution to maintain amine nucleophilicity[2].

  • Solvent Preparation: In a separate vial, prepare a solution of DMF containing 1.0 M Pyridine and 0.5 M Trifluoroacetic acid (TFA).

  • Dissolution: Add 1.0 mmol of the amino acid to 5.0 mL of the prepared solvent system.

  • Agitation: Vortex the mixture for 1 minute. The compound will dissolve rapidly, yielding a homogeneous solution.

  • Validation Step: Verify the apparent pH by spotting a micro-drop on wet pH paper; it should read approximately 5.0–5.5.

  • Execution: Add your acylating reagent (e.g., Fmoc-OSu). The reaction will proceed smoothly with 80-99% yield without precipitation[2].

Thermodynamic Workflow of Zwitterion Solubilization

SolubilityPathway Zwitterion Solid State Zwitterion (Strong Lattice Energy) Solvent Add DMF or DCM (Insufficient Solvation) Zwitterion->Solvent Suspension Insoluble Suspension (Aggregated) Solvent->Suspension AcidBase Chemical Disruption Add Acid (TFA) or Base (DIPEA/Pyr) Suspension->AcidBase Breaks H-bonds Protonation Cationic Form (Protonated COO-) AcidBase->Protonation Acidic pH Deprotonation Anionic Form (Deprotonated NH2+) AcidBase->Deprotonation Basic pH Soluble Homogeneous Solution (Ready for Synthesis) Protonation->Soluble Deprotonation->Soluble

Caption: Thermodynamic workflow for disrupting the zwitterionic lattice of unprotected amino acids.

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research.[Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island.[Link]

  • Geng, Y. et al. (2014). Solubilities of Amino Acids in Different Mixed Solvents. NIScPR Online Periodicals Repository.[Link]

Sources

HPLC purification techniques for L-Proline, 4-(phenylmethoxy)-, (4R)- synthesized compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly known as trans-4-benzyloxy-L-proline).

This chiral building block presents unique chromatographic hurdles: it is an amphoteric molecule (zwitterionic at neutral pH) featuring a basic pyrrolidine nitrogen, an acidic carboxylate, and a highly hydrophobic benzyloxy tail. Successful purification requires strict control over the ionization state of the molecule and the suppression of secondary interactions with the stationary phase.

Purification Strategy & Decision Matrix

The presence of the benzyloxy group significantly increases the hydrophobicity of the proline ring, allowing for excellent retention on reversed-phase (RP) columns. However, the purification strategy must diverge depending on whether you are isolating the free amino acid or an N-protected intermediate (e.g., N-Boc, N-Cbz, or N-Acetyl).

HPLC_Workflow Start Crude Mixture: L-Proline, 4-(phenylmethoxy)-, (4R)- Prep Sample Prep: Dissolve in initial mobile phase Start->Prep Decision Is the secondary amine chemically protected? Prep->Decision Free Free Amino Acid: Use 0.1% TFA (pH ~2.0) Protonates amine & COOH Decision->Free No Protected Protected Amine (e.g., N-Boc): Use NH4OAc (pH 5-6) or 0.1% Formic Acid Decision->Protected Yes Column Column Selection: C18 or Phenyl-Hexyl (Preparative Scale) Free->Column Protected->Column Elution Gradient Elution: H2O/MeCN (10% to 70%) Column->Elution Collect Fraction Collection & Lyophilization Elution->Collect

Fig 1: RP-HPLC purification workflow for trans-4-benzyloxy-L-proline.

Standard Operating Protocol (SOP): Preparative RP-HPLC

To ensure a self-validating and reproducible purification cycle, follow this step-by-step methodology. This protocol is optimized for the isolation of the free amino acid form and its regioisomers[1].

Step 1: Sample Preparation and Solubilization Dissolve the crude reaction mixture directly into the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA)[2]. If the crude mass is highly lipophilic and requires a stronger solvent like DMSO, keep the injection volume to an absolute minimum to prevent on-column precipitation[3]. Filter the sample through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 2: System Equilibration Equilibrate a Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) with 5 to 10 column volumes of the initial mobile phase. Monitor the baseline at 210 nm and 254 nm until fluctuations cease. A steady baseline confirms that the mobile phase composition is constant and the system is fully equilibrated[4].

Step 3: Analytical Scouting (Self-Validation Step) Before committing the entire batch, inject a 10–20 µL aliquot onto an analytical column of identical chemistry. Verify the retention time (Rt) of the target trans-4-benzyloxy-L-proline peak and assess its resolution from the cis diastereomer and unreacted benzyl alcohol[1].

Step 4: Preparative Gradient Elution Execute the preparative run using a shallow gradient to maximize resolution.

  • Flow Rate: 9.0 to 15.0 mL/min (depending on system backpressure limits).

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: Trigger fraction collection based on UV absorbance at 254 nm (targeting the benzyloxy chromophore).

Step 5: Column Regeneration Flush the column with 95% strong eluent (Acetonitrile) for 15 minutes to elute highly retained hydrophobic impurities, then reverse the flow to the initial conditions for re-equilibration[5].

Quantitative Method Parameters

The following table summarizes the optimized chromatographic parameters for separating trans-4-benzyloxy-L-proline depending on its protection state.

ParameterFree Amino Acid (Zwitterion)N-Protected (e.g., N-Cbz, N-Boc)
Stationary Phase C18 or Phenyl-Hexyl (10 µm)C18 (10 µm)
Mobile Phase A H₂O + 0.1% TFA (pH ~2.0)H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Gradient Profile 10% to 60% B over 45 min30% to 80% B over 45 min
Detection Wavelength 210 nm (Backbone) & 254 nm (Ring)254 nm
Typical Retention Time 15 – 22 min35 – 45 min
Primary Challenge Silanol interactions (Tailing)Rotameric peak splitting

Troubleshooting & FAQs

Q1: My trans-4-benzyloxy-L-proline peak is exhibiting severe tailing. How do I correct this?

Cause: Peak tailing for free proline derivatives is predominantly caused by secondary interactions between the basic pyrrolidine nitrogen and residual, ionized silanol groups (Si-O⁻) on the silica-based stationary phase[2]. Furthermore, if the mobile phase pH is too close to the analyte's pKa, the compound will exist in multiple ionization states simultaneously. Solution: Ensure your mobile phase contains an adequate concentration of an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it lowers the pH to ~2.0 (fully protonating the amine and the carboxylate, ensuring a single ionization state) and acts as an ion-pairing agent to dynamically mask residual silanols[2].

Q2: I am observing a split or "doublet" peak for my N-protected (e.g., N-acetyl) derivative, but LC-MS shows both peaks have the exact same mass. Is my column degrading?

Cause: This is a classic phenomenon in proline chemistry, not a column failure. N-protected proline derivatives undergo cis-trans isomerization around the tertiary amide bond in solution. At ambient temperature, the rate of this rotameric interconversion is similar to the timescale of the chromatographic separation, resulting in two distinct peaks or a broad, split peak. Solution: To resolve this, you must alter the kinetics of the interconversion. The most effective method is to run the HPLC column at an elevated temperature (e.g., 45°C – 55°C). The added thermal energy accelerates the interconversion rate beyond the chromatographic timescale, causing the rotamers to coalesce into a single, sharp, time-averaged peak.

Q3: I cannot achieve baseline resolution between the trans and cis diastereomers of 4-benzyloxy-L-proline. What parameters should I adjust?

Cause: The cis and trans diastereomers possess nearly identical molecular weights and overall hydrophobicities, making them difficult to separate on standard C18 phases using steep gradients[1]. Solution: First, decrease the slope of your gradient (e.g., 0.5% B per minute) to increase the selectivity factor (α). If resolution remains poor, switch to a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl column provides orthogonal selectivity by engaging in π-π interactions with the benzyloxy group. Because the spatial orientation of the benzyloxy group differs between the cis and trans isomers, the π-π interaction strength will differ, significantly improving resolution.

Q4: My system pressure spikes immediately after injecting the crude sample, and my recovery is low.

Cause: This indicates on-column precipitation. The benzyloxy group makes this compound highly lipophilic. If your sample is dissolved in a strong organic solvent (like 100% DMSO or Methanol) but injected into a highly aqueous initial mobile phase, the compound will instantly precipitate at the head of the column[3]. Solution: Always attempt to dissolve your crude mixture in the initial mobile phase[2]. If the sample is insoluble in the initial conditions, you must either:

  • Dilute the sample solvent with water/buffer until it is miscible[4].

  • Inject a much smaller volume to allow the mobile phase to rapidly dilute the sample solvent before precipitation occurs.

  • Utilize a guard column as a sacrificial filter to protect your expensive preparative column from irreversible blockage[4].

References

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) National Institutes of Health (NIH) / PMC URL: [Link]

  • HPLC Troubleshooting Guide University of Pittsburgh URL:[Link]

Sources

Validation & Comparative

Engineering Peptide Stability: A Comparative Guide to (4R)-4-Benzyloxy-L-Proline vs. L-Hydroxyproline

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic liabilities—specifically, rapid proteolytic degradation and poor membrane permeability—remains a critical challenge. Proline and its derivatives are fundamental tools for peptide chemists because their cyclic pyrrolidine rings restrict backbone conformation, natively shielding adjacent amide bonds.

However, standard L-Proline often falls short in complex biological matrices. To engineer superior stability, application scientists frequently turn to modified analogs. This guide objectively compares two critical derivatives: L-Hydroxyproline (Hyp) and its protected, lipophilic counterpart, L-Proline, 4-(phenylmethoxy)-, (4R)- , commonly known as (4R)-4-Benzyloxy-L-proline or Hyp(Bzl) .

By understanding the distinct stereoelectronic and steric mechanisms of these two building blocks, researchers can rationally design peptides with extended in vivo half-lives, altered receptor affinities, and targeted protease resistance.

Mechanistic Foundations: Stereoelectronics vs. Steric Shielding

To utilize these amino acids effectively, one must understand the physical chemistry driving their behavior in a peptide chain.

L-Hydroxyproline (Hyp): Conformational Pre-organization

In standard L-hydroxyproline, the highly electronegative hydroxyl (-OH) group at the Cγ position exerts a strong gauche effect . This stereoelectronic phenomenon pulls electron density and strongly biases the pyrrolidine ring into a Cγ-exo pucker. This specific pucker pre-organizes the peptide backbone, stabilizing the trans isomer of the preceding amide bond. While this is the evolutionary basis for the structural stability of the collagen triple helix, the free hydroxyl group offers minimal steric bulk to physically block proteases and decreases the overall lipophilicity of the peptide.

(4R)-4-Benzyloxy-L-Proline (Hyp(Bzl)): Steric Occlusion

Benzylation of the 4-hydroxyl group fundamentally shifts the molecule's utility. Because the oxygen atom remains attached to the Cγ carbon, the stereoelectronic gauche effect (and thus the Cγ-exo pucker) is largely preserved. However, the addition of the massive, aromatic benzyl ether group introduces profound steric shielding and lipophilicity .

This bulky hydrophobic moiety physically occludes adjacent scissile bonds from protease active sites. For example, in the optimization of 1, the strategic incorporation of bulky side chains like Hyp(Bzl) modulates receptor affinity and can confer complete resistance to cleavage by plasma endopeptidases such as ACE2[1]. Conversely, while it blocks general proteases, the bulky hydrophobic nature of Hyp(Bzl) is strongly preferred by the capacious S2 pockets of specific enzymes. 2 demonstrated that substrates containing Hyp(Bzl) at the P2 position are rapidly hydrolyzed, whereas standard Hyp substrates are completely rejected[2].

G Pro L-Proline Hyp L-Hydroxyproline (Hyp) Pro->Hyp Hydroxylation HypBzl 4-Benzyloxy-L-Proline (Hyp(Bzl)) Pro->HypBzl Benzylation Stereo Gauche Effect (exo-pucker) Hyp->Stereo HypBzl->Stereo Steric Steric Shielding & Lipophilicity HypBzl->Steric Stab1 Structural Stability Stereo->Stab1 Stab2 Proteolytic Resistance Steric->Stab2

Logical relationship of proline modifications on peptide structure and stability.

Comparative Performance Data

The following table summarizes the divergent physicochemical and biological properties of these two residues when incorporated into a peptide sequence.

PropertyL-Hydroxyproline (Hyp)(4R)-4-Benzyloxy-L-Proline (Hyp(Bzl))
Side-Chain Modification Free Hydroxyl (-OH)Benzyl Ether (-O-CH2-C6H5)
Stereoelectronic Effect Strong Gauche Effect (Cγ-exo pucker)Strong Gauche Effect (Cγ-exo pucker)
Steric Bulk LowExtremely High
Lipophilicity (LogP impact) Hydrophilic (Decreases LogP)Highly Lipophilic (Increases LogP)
General Protease Resistance Low to ModerateHigh (Steric shielding against ACE2, PRCP)
Specific Protease Affinity Poor substrate for Granzyme BHigh affinity for Granzyme B S2 pocket
Fmoc-SPPS Compatibility Requires transient -tBu protection-Bzl acts as a permanent, TFA-stable modification

Experimental Methodologies & Protocols

To leverage Hyp(Bzl) for peptide stability, researchers must utilize specific synthetic strategies. The causality here is rooted in orthogonal protection chemistry.

In standard Fmoc-Solid Phase Peptide Synthesis (SPPS), aliphatic hydroxyl groups (like those on Ser, Thr, and Hyp) are typically protected with tert-butyl (tBu) ethers. The tBu group is highly acid-labile and is stripped away during the final cleavage with 95% Trifluoroacetic acid (TFA). However,3[3]. Therefore, by coupling Fmoc-Hyp(Bzl)-OH during elongation, the benzyl group survives the final TFA cleavage, yielding a permanently modified, sterically shielded peptide.

Protocol A: Fmoc-SPPS Incorporation of Hyp(Bzl)
  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling: Dissolve 4 eq. of Fmoc-Hyp(Bzl)-OH, 4 eq. of HATU, and 8 eq. of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60 minutes. Note: The bulky nature of the Bzl group may require double coupling depending on the preceding residue.

  • Global Cleavage: Treat the fully elongated peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Causality: TIS scavenges carbocations to prevent side-chain alkylation, while the 95% TFA cleaves the peptide from the resin and removes standard protecting groups, leaving the robust Hyp(Bzl) ether intact.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Plasma Stability and Proteolytic Degradation Assay

To validate the stabilizing effect of the Hyp(Bzl) modification, a self-validating plasma stability assay is required.

  • Preparation: Dissolve the purified Hyp-peptide and Hyp(Bzl)-peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 50 µL of the peptide stock with 450 µL of 50% human or rat plasma (pre-warmed to 37°C). Incubate at 37°C.

  • Time-Course Quenching: At specific intervals (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The cold organic solvent instantly denatures and precipitates plasma proteins (including proteases), halting degradation at the exact time point.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, calculating the area under the curve (AUC) for the intact peptide mass to determine the half-life ( t1/2​ ).

Workflow N1 Fmoc-SPPS Elongation (Coupling Fmoc-Hyp(Bzl)-OH) N2 TFA Cleavage (Retains Bzl Ether Group) N1->N2 Step 1 N3 RP-HPLC Purification & LC-MS/MS Validation N2->N3 Step 2 N4 Protease/Plasma Incubation (37°C, Time-course) N3->N4 Step 3 N5 Quantification of Intact Peptide N4->N5 Step 4

Experimental workflow for synthesizing and profiling Hyp(Bzl)-modified peptides.

Conclusion

While L-hydroxyproline is indispensable for structural pre-organization via stereoelectronic effects, it offers little defense against enzymatic degradation. Upgrading to (4R)-4-Benzyloxy-L-proline provides a powerful, synthetically accessible method to introduce massive steric shielding and lipophilicity directly at the peptide backbone. By utilizing Fmoc-SPPS to retain the benzyl ether, researchers can reliably engineer peptides that resist general plasma proteases while selectively targeting enzymes with large hydrophobic sub-sites.

Sources

A Comparative Guide to the Mass Spectrometry Validation of L-Proline, 4-(phenylmethoxy)-, (4R)- Sequence Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug development, synthetic peptides containing non-canonical amino acids (ncAAs) represent a frontier of innovation.[1] The incorporation of ncAAs is a powerful strategy to enhance the therapeutic properties of peptides, improving metabolic stability, modulating conformation, and increasing target affinity.[2][3] Among these, proline analogs are of particular interest due to the unique conformational constraints proline imposes on the peptide backbone. L-Proline, 4-(phenylmethoxy)-, (4R)- is a designer residue used to introduce specific structural features. However, the successful synthesis of such modified peptides is only half the battle; rigorous analytical validation is paramount to confirm that the intended modification has been incorporated at the correct position.[4]

This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for validating the incorporation of L-Proline, 4-(phenylmethoxy)-, (4R)-. We will explore the nuances of different fragmentation methods, compare mass spectrometry with orthogonal validation techniques, and provide detailed, field-proven protocols. Our focus is not just on the "how" but the "why," offering the rationale behind experimental choices to build a self-validating and trustworthy analytical workflow.

The Gold Standard: Mass Spectrometry for Sequence Validation

Mass spectrometry (MS) is the cornerstone for the characterization of synthetic peptides due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities.[3][4][5] A comprehensive MS-based validation workflow is a multi-step process designed to build confidence in the identity and purity of the peptide.

Validation_Workflow cluster_0 Core MS Validation cluster_1 Orthogonal Validation IntactMass Step 1: Intact Mass Analysis (Confirms Gross Molecular Weight) TandemMS Step 2: Tandem MS (MS/MS) (Confirms Sequence & Modification Site) IntactMass->TandemMS HRMS Step 3: High-Resolution MS (Confirms Elemental Composition) TandemMS->HRMS Edman Edman Degradation (N-Terminal Sequence) TandemMS->Edman Compare AAA Amino Acid Analysis (Compositional Stoichiometry) TandemMS->AAA Compare Validated Validated Structure HRMS->Validated Synthesis Synthesized Peptide Synthesis->IntactMass

Caption: High-level workflow for the validation of modified peptides.

Step 1: Intact Mass Analysis - The First Checkpoint

The initial and most fundamental step is to determine the peptide's monoisotopic molecular weight. This provides the first piece of evidence that the modified residue has been incorporated. The expected mass increase from a standard proline residue to L-Proline, 4-(phenylmethoxy)-, (4R)- is a specific value that must be confirmed.

ResidueMonoisotopic Mass (Da)Mass Shift vs. Proline (Da)
L-Proline (Pro, P)115.06330
L-Proline, 4-(phenylmethoxy)-, (4R)-221.1052+106.0419

Table 1: Expected mass shift for the incorporation of L-Proline, 4-(phenylmethoxy)-, (4R)-.

A discrepancy between the observed and theoretical mass is an immediate red flag, indicating a potential failure in synthesis, the presence of impurities, or unintended modifications.

Step 2: Tandem MS (MS/MS) - Pinpointing the Modification

While intact mass confirms if the modification is present, tandem mass spectrometry (MS/MS) confirms where it is located in the peptide sequence.[6] In this process, the ionized peptide (the precursor ion) is isolated and fragmented, and the resulting fragment ions are mass-analyzed. The pattern of fragment ions allows for the reconstruction of the amino acid sequence.[7]

The choice of fragmentation technique is critical, especially for modified peptides.

CID is the most common fragmentation method, involving the collision of precursor ions with an inert gas.[8] This process typically cleaves the peptide bonds, generating a series of b- and y-ions that reveal the sequence.

  • Expert Insight: When analyzing proline-containing peptides with CID, one must account for the "proline effect." Cleavage of the peptide bond N-terminal to a proline residue is highly favored, often resulting in a dominant y-ion or b-ion corresponding to this cleavage.[9][10][11] This can be advantageous for confirming the residue following the Xxx-Pro bond, but it can also suppress other valuable fragment ions needed for complete sequence coverage. The presence of the bulky phenylmethoxy group may further influence this fragmentation behavior.

ETD is a non-ergodic fragmentation method that involves transferring an electron to the multiply-charged peptide ion.[12] This induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-ions .

  • Expert Insight: ETD is particularly advantageous for analyzing peptides with labile modifications because it tends to preserve these structures on the side chains.[12] For L-Proline, 4-(phenylmethoxy)-, (4R)-, the phenylmethoxy group could potentially be lost as a neutral molecule during the energetic collisions of CID. ETD minimizes this risk, providing clearer data for localizing the modified residue. It is the preferred method for labile modifications and for longer peptides that may not fragment efficiently with CID.[12]

Fragmentation cluster_Peptide cluster_Labels p1 ...-NH-CH(R)- c1 C p2 O p4 -N-CH(CH2)2-CH(O-Bn)-C c1->p4 CID Cleavage p3 || p5 O p7 -NH-CH(R')-CO-... p4->p7 ETD Cleavage p6 || b_ion b-ion y_ion y-ion c_ion c-ion z_ion z-ion

Caption: Peptide backbone showing CID (b/y-ion) and ETD (c/z-ion) fragmentation sites.

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)
Mechanism Collisional activation; cleaves peptide bondElectron transfer; cleaves N-Cα bond
Primary Ions b- and y-ions[7]c- and z-ions[12]
Pros for this Application Widely available; excellent for smaller, doubly-charged peptides; "proline effect" can highlight the modification site.[11]Preserves labile modifications (phenylmethoxy group); provides complementary fragmentation data; advantageous for longer peptides.[12]
Cons for this Application Risk of neutral loss of the phenylmethoxy group; proline effect can lead to incomplete fragmentation maps.[9]Requires multiply-charged precursor ions (≥2+); may have lower fragmentation efficiency for some peptides.
Recommendation Use as a primary method, but be vigilant for neutral loss and gaps in sequence coverage around the modified proline.Use as a complementary or primary method, especially if CID spectra are ambiguous or show significant neutral loss.

Table 2: Comparison of CID and ETD for the validation of L-Proline, 4-(phenylmethoxy)-, (4R)- incorporation.

Building a Self-Validating System: The Role of Orthogonal Methods

Relying on a single analytical technique is never a good idea.[13] To ensure the highest level of confidence, mass spectrometry results should be cross-referenced with data from orthogonal methods—techniques that rely on different physicochemical principles.[14]

Edman Degradation: The Classic Approach

Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[15][16]

  • Mechanism: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC). Under acidic conditions, this residue is cleaved off and converted into a phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography. The cycle repeats for the next residue.[17]

  • Application to Modified Proline: When the sequencer reaches the L-Proline, 4-(phenylmethoxy)-, (4R)-, it will yield a PTH derivative with a unique retention time. Without a pre-synthesized standard of this specific PTH-amino acid, the peak cannot be definitively identified and may appear as a "blank" or unassigned cycle.[18] However, the successful identification of the flanking amino acids confirms its position in the sequence.

FeatureMass Spectrometry (MS/MS)Edman Degradation
Principle Mass-to-charge ratio of peptide fragmentsSequential chemical cleavage from N-terminus
Sequence Info Internal and terminal sequence from fragmentsSequential N-terminal sequence only[16]
Sample Purity Can handle simple mixturesRequires a highly purified, single peptide sample[16]
N-Terminus Tolerates blocked N-terminiRequires a free, unblocked N-terminus[15]
Modified AA ID Identifies by specific mass shiftRequires a synthetic standard for positive ID; otherwise confirms position by elimination.[18]
Throughput HighLow; each cycle takes approximately one hour.[19]
Strengths High sensitivity, speed, provides full sequence map, confirms molecular weight.Provides unambiguous N-terminal sequence data, database-independent.[16]
Limitations Interpretation can be complex, relies on predictable fragmentation.Limited to ~30-50 residues, cannot identify internal sequences, fails with blocked N-termini.[15][19]

Table 3: Objective comparison of Mass Spectrometry and Edman Degradation for sequence validation.

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

  • Expert Insight: AAA serves as a quantitative check. It can confirm the presence of the modified proline in the correct stoichiometric ratio relative to the other amino acids. While it provides no sequence information, it is an excellent orthogonal method to verify that the correct number of modified residues was incorporated, especially in peptides with multiple incorporation sites.[14]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Validation of a Modified Peptide
  • Sample Preparation:

    • Dissolve the synthesized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 pmol/µL for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-40% B over 15-30 minutes, tailored to the hydrophobicity of the peptide.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan (Intact Mass): Acquire a full scan over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the peptide. Confirm that the observed charge states correspond to the theoretical monoisotopic mass.

    • MS2 Scan (Tandem MS):

      • Use a data-dependent acquisition (DDA) method.

      • Isolate the most intense charge states of the precursor ion.

      • For CID: Use a normalized collision energy of 25-35%.

      • For ETD: If available, set up a decision-tree method. For precursor ions with a charge state of 3+ or higher, trigger an ETD scan. For 2+ ions, use CID. This provides the most comprehensive data from a single run.[8]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • For the MS1 scan, de-convolute the isotopic envelope to determine the monoisotopic mass and compare it to the theoretical value.

    • For the MS2 scan, use a sequencing algorithm to match the observed fragment ions (b, y, c, z) to the theoretical fragments of the expected sequence.

    • Manually inspect the spectrum to confirm the mass shift on the fragment ions containing the L-Proline, 4-(phenylmethoxy)-, (4R)- residue.

Protocol 2: Validation via Comparison with a Synthetic Standard

The most definitive validation involves comparing the analytical data of the test peptide with that of a certified reference standard.[20]

  • Synthesis and Purification: Obtain or synthesize a small quantity of the peptide and purify it to the highest possible degree (>98%). Confirm its identity unequivocally (e.g., using NMR for small peptides). This is your reference standard.

  • Co-injection Analysis:

    • Analyze the test peptide and the reference standard separately under identical LC-MS conditions as described in Protocol 1.

    • Create a 1:1 (v/v) mixture of the test peptide and the reference standard and analyze it.

  • Data Comparison:

    • Retention Time: The test peptide and the reference standard should have identical chromatographic retention times. In the co-injection run, a single, sharp peak should be observed.

    • MS/MS Spectrum: The fragmentation patterns (both CID and ETD) of the test peptide and the reference standard must be superimposable.[21] Any significant difference in the relative abundance of fragment ions may indicate a structural difference.

Conclusion

Validating the successful incorporation of a non-canonical amino acid like L-Proline, 4-(phenylmethoxy)-, (4R)- is a non-trivial but essential step in the development of novel peptide therapeutics. While high-resolution intact mass analysis provides the initial confirmation, it is insufficient on its own. A rigorous validation strategy hinges on tandem mass spectrometry, leveraging the complementary strengths of both CID and ETD to unambiguously determine the sequence and pinpoint the location of the modification.

For the highest degree of scientific integrity, these MS-based findings should be supported by orthogonal methods like Edman degradation or Amino Acid Analysis. The ultimate confirmation is achieved by direct comparison to a certified reference standard. By adopting this multi-faceted, self-validating approach, researchers can proceed with confidence, knowing that the structural integrity of their synthesized peptide is assured.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

  • Incorporation of non-canonical amino acids. National Center for Biotechnology Information. [Link]

  • Incorporation of Non-Canonical Amino Acids into Proteins. Creative Biostructure. [Link]

  • Edman degradation. Wikipedia. [Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. ACS Publications. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains?. MtoZ Biolabs. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]

  • The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. National Center for Biotechnology Information. [Link]

  • Electron-transfer dissociation. Wikipedia. [Link]

  • Modified amino acids in Edman sequencing. ResearchGate. [Link]

  • Incorporation of Modified Amino Acids by Engineered Elongation Factors with Expanded Substrate Capabilities. ACS Publications. [Link]

  • Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. National Center for Biotechnology Information. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. [Link]

  • Validation of the identified peptides using synthetic peptide. ResearchGate. [Link]

  • MS-READ: Quantitative measurement of amino acid incorporation. PubMed. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

  • A Novel Synthetic Route to L-Proline. Organic Syntheses. [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. RSC Publishing. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Avomeen. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Center for Biotechnology Information. [Link]

  • Synthetic Studies on l Proline and (4 R )Hydroxy l -proline Derivatives. ResearchGate. [Link]

  • Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

  • Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. PubMed. [Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). National Center for Biotechnology Information. [Link]

  • Fragmentation reactions of deprotonated peptides containing proline. The proline effect. PubMed. [Link]

  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Horizon Discovery. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters. [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. ACS Publications. [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv.org. [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Gas-phase fragmentation of oligoproline peptide ions lacking easily mobilizable protons. ResearchGate. [Link]

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Conformational Analysis of trans-4-Benzyloxy-L-Proline vs. Native L-Proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted scaffolds to optimize target binding and pharmacokinetic properties, substituted prolines have emerged as critical building blocks. This guide provides an in-depth comparative analysis between native L-proline and L-Proline, 4-(phenylmethoxy)-, (4R)- (commonly known as trans-4-benzyloxy-L-proline).

By understanding the stereoelectronic causality behind pyrrolidine ring puckering, researchers can rationally design peptides and small-molecule inhibitors with locked backbone geometries[1].

Mechanistic Causality: The Stereoelectronic "Gauche Effect"

Native L-proline is unique among the canonical amino acids due to its cyclic pyrrolidine side chain, which restricts the backbone dihedral angle ( ϕ ) and allows for a relatively stable cis amide bond. However, the native pyrrolidine ring is highly flexible, existing in a rapid equilibrium between two primary envelope conformations: the C γ -endo pucker and the C γ -exo pucker[1][2].

When an electron-withdrawing group (EWG), such as a hydroxyl or an ether (e.g., the benzyloxy group in trans-4-benzyloxy-L-proline), is introduced at the 4-position with (4R) stereochemistry, the conformational landscape shifts dramatically[2][3].

The Causality: The conformational lock is driven by the stereoelectronic gauche effect . In trans-4-benzyloxy-L-proline, the electronegative oxygen atom of the benzyloxy group pulls electron density, creating a dipole. To maximize hyperconjugative stabilization between the σC−H​ bonding orbitals and the σC−O∗​ antibonding orbital, the molecule adopts a conformation where the highly electronegative substituent is pseudo-axial[1][3]. For a (4R)-substituted proline, this stereoelectronic requirement strongly forces the pyrrolidine ring into the C γ -exo pucker [3].

This C γ -exo pucker, in turn, heavily stabilizes the trans peptide bond (measured by the ω torsion angle) and promotes extended secondary structures like the polyproline II (PPII) helix[2]. Furthermore, the bulky benzyloxy group introduces a significant hydrophobic moiety that can be exploited to probe lipophilic binding pockets, such as those in the S2 subsite of human neutrophil elastase or the ASCT2 amino acid transporter[4][5].

Quantitative Conformational Comparison

The table below summarizes the distinct physical and conformational differences between the two amino acids, highlighting how the 4R-benzyloxy substitution restricts the conformational ensemble.

Property / ParameterNative L-Prolinetrans-4-Benzyloxy-L-Proline (4R)
Primary Ring Pucker Dynamic equilibrium (endo exo)Strongly biased to C γ -exo
Amide Bond Preference ~70-80% trans, ~20-30% cis>95% trans (stabilized by exo pucker)
Stereoelectronic Effect NoneStrong Gauche Effect ( σC−H​→σC−O∗​ )
Steric Bulk (C4 position) Minimal (Hydrogen atoms)High (Bulky phenylmethoxy ether)
Hydrophobicity Low/ModerateHigh (Aromatic benzyl ring)
Target Application General peptide synthesisConformationally locked hydrophobic probes

Experimental Workflows: Self-Validating Conformational Analysis

To empirically validate the conformational bias induced by the 4R-benzyloxy substitution, researchers must employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The following protocol outlines a self-validating system for determining the ring pucker and amide cis/trans ratio of synthesized proline derivatives.

Protocol: NMR and X-ray Validation of Proline Puckering

Step 1: Sample Preparation for NMR

  • Synthesize or obtain high-purity trans-4-benzyloxy-L-proline and native L-proline. Protect the N-terminus (e.g., with an acetyl or Boc group) and C-terminus (e.g., methyl ester) to simulate a peptide environment.

  • Dissolve 5-10 mg of the protected compound in 600 μ L of deuterated solvent (e.g., CDCl 3​ or D 2​ O, depending on solubility).

Step 2: 1D and 2D NMR Acquisition

  • Acquire a standard 1H NMR spectrum at 298 K. The ratio of the trans and cis amide rotamers can be quantified by integrating the distinct α -proton (H α ) signals (typically further downfield for the trans isomer).

  • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments.

  • Causality Check: In the C γ -exo conformation (promoted by the 4R-benzyloxy group), strong NOE cross-peaks will be observed between the H α and the H δ protons on the same face of the ring.

Step 3: X-Ray Crystallography (Orthogonal Validation)

  • Dissolve the protected trans-4-benzyloxy-L-proline in a minimal volume of ethyl acetate/hexane and allow for slow evaporation to yield single crystals[5].

  • Mount a suitable crystal and collect diffraction data.

  • Solve the structure to directly measure the torsion angles. A positive χ1 (N-C α -C β -C γ ) and negative χ2 (C α -C β -C γ -C δ ) torsion angle mathematically confirms the C γ -exo pucker[1].

Conformational Pathway Visualization

The following diagram illustrates how the introduction of the 4R-benzyloxy group overrides the native dynamic equilibrium of L-proline, locking the molecule into a specific geometric state.

G N1 Native L-Proline (Flexible Backbone) N3 Cγ-endo / Cγ-exo Dynamic Equilibrium N1->N3 Thermal Energy N2 trans-4-Benzyloxy-L-Proline (4R-Substitution) N4 Stereoelectronic Gauche Effect N2->N4 Highly Electronegative Ether Oxygen N5 Strong Cγ-exo Bias (Trans Amide Stabilized) N4->N5 Orbital Overlap (Conformational Lock)

Conformational pathways of native vs 4R-substituted proline.

Sources

The Definitive Guide to Validating Enantiomeric Excess and Chiral Purity of (2S,4R)-4-(Benzyloxy)proline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

L-Proline, 4-(phenylmethoxy)-, (4R)-[IUPAC: (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid] is a highly privileged chiral building block. It is extensively utilized in the synthesis of human neutrophil elastase (HNE) inhibitors[1], ASCT2/SLC1A5 amino acid transporter inhibitors[2], and complex macrocyclic peptides. The pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is inextricably linked to the stereochemical fidelity of the proline core. Even trace amounts of the (2R,4R) diastereomer or the (2R,4S) enantiomer can drastically alter target binding affinity and pharmacokinetic profiles[1].

The Causality of Chiral Degradation: An Expert Perspective

As an application scientist, one must recognize that measuring enantiomeric excess (ee) is not merely a separation problem; it is fundamentally a sample integrity problem. The C2-proton alpha to the carboxylate group in proline derivatives is relatively labile. Subjecting (2S,4R)-4-(benzyloxy)proline to strong basic conditions during extraction or pre-column derivatization can induce epimerization at the C2 center, converting the desired (2S,4R) isomer into the (2R,4R) diastereomer[1].

Therefore, an analytical method must not only resolve the isomers but also ensure that the sample preparation itself does not artificially degrade the chiral purity. This necessitates a self-validating system where control samples—such as pure enantiomers subjected to the exact same preparation conditions—are used to quantify any method-induced racemization.

Comparative Analysis of Chiral Validation Modalities

To validate the ee and chiral purity of (2S,4R)-4-(benzyloxy)proline batches, three primary modalities are employed: Direct Chiral HPLC, LC-MS with Chiral Derivatization, and Chiral GC.

Table 1: Comparative Performance of Chiral Validation Methods
Analytical ModalityMechanism of ResolutionLimit of Detection (LOD)Run TimeRisk of Prep-Induced EpimerizationRelative Cost per Sample
Direct Chiral HPLC Polysaccharide stationary phase hydrogen bonding[3]0.05% - 0.1%15 - 25 minLow (No derivatization required)Moderate
LC-MS (Marfey's Reagent) Diastereomer formation + C18 Reverse Phase[4]< 0.01%30 - 45 minHigh (Requires strict pH control)High
Chiral GC Achiral derivatization (Methylation/Acetylation) + Chiral phase0.05%10 - 20 minModerate (Requires heating)Low
ESI-MS (Kinetic Resolution) Pseudo-enantiomeric mass-tagged auxiliaries[5]0.1%~ 2 minLow High (Specialized reagents)

Self-Validating Experimental Protocols

Protocol 1: Direct Chiral HPLC on Polysaccharide Stationary Phases

Direct chiral HPLC using immobilized polysaccharide columns (e.g., Chiralpak AD-H) avoids derivatization, thus eliminating the risk of prep-induced epimerization[3]. Because proline derivatives lack a strong chromophore, detection is typically performed at low UV wavelengths (210 nm) or via Evaporative Light Scattering Detection (ELSD).

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a racemic standard of 4-(benzyloxy)proline. Ensure the resolution (Rs) between the (2S,4R) and (2R,4S) peaks is ≥ 2.0.

  • Sample Preparation: Dissolve 5 mg of the batch sample in 1 mL of mobile phase (Hexane/Ethanol/TFA 80:20:0.1 v/v/v). Causality note: The addition of 0.1% TFA suppresses the ionization of the carboxyl group, ensuring sharp peak shapes and consistent hydrogen bonding with the stationary phase[3].

  • Spike Recovery (Self-Validation): Prepare a duplicate sample spiked with 0.5% w/w of the authentic (2R,4S) enantiomer. This confirms that the minor enantiomer is not lost or degraded during sample handling.

  • Chromatographic Run: Flow rate 1.0 mL/min, column temperature 25°C. Monitor at 210 nm.

  • Data Integration: Calculate ee using the formula: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

HPLCWorkflow SST 1. System Suitability Inject Racemic Mix (Rs > 2.0) Prep 2. Sample Prep Dissolve in Hexane/EtOH/TFA SST->Prep Pass SST Spike 3. Spike Recovery Control Add 0.5% (2R,4S) standard Prep->Spike Run 4. HPLC Analysis Monitor baseline separation Spike->Run Verify 5. Data Verification Confirm no prep-induced epimerization Run->Verify Verify->Prep Fail (Adjust conditions)

Fig 1. Self-validating experimental workflow ensuring analytical integrity during chiral HPLC.

Protocol 2: Pre-Column Derivatization LC-MS using Marfey's Reagent

For ultra-trace level quantification, derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) converts enantiomers into diastereomers, which are easily resolved on standard C18 reverse-phase columns[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1% solution of FDAA in acetone.

  • Derivatization: Mix 50 µL of the amino acid solution (1 mg/mL in water) with 100 µL of FDAA solution and 20 µL of 1 M NaHCO3. Causality note: The pH must be strictly maintained around 8.0. Exceeding pH 9.0 significantly increases the risk of C2 epimerization[1].

  • Incubation: Heat at 40°C for 1 hour.

  • Quenching (Self-Validation Step): Stop the reaction by adding 20 µL of 1 M HCl. Critical: To validate that epimerization did not occur during heating, run a parallel control of pure (2S,4R) standard. If the control shows >0.1% of the (2R,4R) diastereomer, reduce the incubation temperature to 30°C and extend the reaction time.

  • LC-MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor the specific m/z transitions for the derivatized proline.

MethodSelection Start Batch: (2S,4R)-4-Benzyloxyproline Risk C2-Proton Lability Risk of Epimerization Start->Risk Direct Direct Chiral HPLC (No Derivatization) Risk->Direct Preferred to avoid artifacts Indirect Indirect LC-MS (Marfey's Reagent) Risk->Indirect If trace LOD is required pHControl Strict pH Control (pH < 8.5) Required during prep Indirect->pHControl

Fig 2. Decision matrix for chiral analysis, highlighting the critical risk of C2-epimerization.

Conclusion

Validating the enantiomeric excess of (2S,4R)-4-(benzyloxy)proline requires a nuanced understanding of the molecule's chemical stability. While direct chiral HPLC offers the safest route by avoiding derivatization, LC-MS methods provide unmatched sensitivity when rigorous pH controls are implemented. By integrating self-validating spike controls into every analytical batch, researchers can confidently guarantee the stereochemical purity of their pharmaceutical intermediates.

References

  • Title: Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography Source: nih.gov URL: [Link]

  • Title: Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC Source: juniperpublishers.com URL: [Link]

  • Title: Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry Source: americanlaboratory.com URL: [Link]

  • Title: Inhibition of Human Neutrophil Elastase. 4. Design, Synthesis, X-ray Crystallographic Analysis, and Structure−Activity Relationships for a Series of P2-Modified, Orally Active Peptidyl Pentafluoroethyl Ketones Source: acs.org URL: [Link]

  • Source: google.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of L-Proline, 4-(phenylmethoxy)-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of L-Proline, 4-(phenylmethoxy)-, (4R)-, a substituted proline derivative. As a specialized laboratory chemical, its disposal requires a systematic approach grounded in established safety protocols and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, efficiently, and in an environmentally responsible manner.

Disclaimer: This document is based on best practices for laboratory chemical waste management. While the parent compound, L-Proline, is generally not classified as a hazardous substance, its derivatives must be handled with care.[1][2][3] The toxicological properties of L-Proline, 4-(phenylmethoxy)-, (4R)- may not be fully characterized. Therefore, it is imperative to treat this compound as a potentially hazardous chemical. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) if available, and adhere to all local, state, and federal regulations.[1][4][5]

Core Principles of Chemical Waste Management

The foundation of safe disposal rests on two principles: containment and segregation. At no point should laboratory chemical waste be disposed of via standard drains or general trash unless explicitly permitted by your institution's EHS office after a thorough risk assessment.[1][4][6] The primary goal is to prevent the release of chemical substances into the environment and to avoid creating unintended hazardous reactions by mixing incompatible waste streams.[1][7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, a clear understanding of the necessary protective measures is crucial. All handling of L-Proline, 4-(phenylmethoxy)-, (4R)- waste should occur in a well-ventilated area, preferably within a chemical fume hood.[4][9]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against accidental splashes or generation of dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact. Contaminated gloves must be disposed of as chemical waste.[9]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing and skin.[4][9]
Respiratory Required if dusts are generated or if working outside a fume hood.[1][9]Prevents inhalation of the compound, whose toxicological properties are not fully known.

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste streams associated with L-Proline, 4-(phenylmethoxy)-, (4R)-.

G cluster_0 Start: Identify Waste cluster_1 Categorize Waste cluster_2 Segregate & Contain cluster_3 Final Disposal Start Identify Waste Containing L-Proline, 4-(phenylmethoxy)-, (4R)- Solid Is it a solid? Start->Solid Evaluate Liquid Is it a liquid/solution? Solid->Liquid No SolidWaste Solid Chemical Waste Container Solid->SolidWaste Yes (Unused chemical, spill cleanup material) Contaminated Is it contaminated labware? Liquid->Contaminated No LiquidWaste Liquid Chemical Waste Container (Halogenated or Non-Halogenated) Liquid->LiquidWaste Yes (Solutions, rinsate) ContaminatedWaste Solid Contaminated Waste Container (e.g., Labeled Bag/Bin) Contaminated->ContaminatedWaste Yes (Gloves, weigh paper, tips, empty container) EHS Store in Satellite Accumulation Area for EHS Pickup SolidWaste->EHS LiquidWaste->EHS ContaminatedWaste->EHS

Caption: Disposal workflow for L-Proline, 4-(phenylmethoxy)-, (4R)-.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. Waste must be accumulated at or near the point of generation in designated satellite accumulation areas.[5][10]

Protocol 1: Disposal of Unused or Expired Solid L-Proline, 4-(phenylmethoxy)-, (4R)-
  • Container Selection: Obtain a designated, leak-proof hazardous solid waste container from your institution's EHS office. The container must be compatible with the chemical.

  • Transfer: Carefully transfer the solid chemical into the waste container. Avoid generating dust. If dust is unavoidable, perform the transfer within a chemical fume hood.[1]

  • Labeling: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name "L-Proline, 4-(phenylmethoxy)-, (4R)-," and the approximate quantity.[9]

  • Storage: Place the container in your lab's designated satellite accumulation area, away from incompatible materials.[9][11]

Protocol 2: Disposal of Contaminated Materials

This protocol applies to items such as gloves, weighing paper, absorbent pads, and other disposable labware that have come into direct contact with the chemical.

  • Segregation: Collect all contaminated solid items in a dedicated, clearly labeled container or a durable, transparent plastic bag designated for solid chemical waste.[7][9]

  • Labeling: The container or bag must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste contaminated with L-Proline, 4-(phenylmethoxy)-, (4R)-").

  • Storage: Keep the container sealed when not in use and store it in the satellite accumulation area.

Protocol 3: Disposal of Liquid Solutions and Container Rinsate

This includes reaction mixtures, solutions, and solvent used to rinse glassware.

  • Container Selection: Use a designated hazardous liquid waste container that is chemically compatible with the solvent used. Never store acidic or basic solutions in metal containers.[12]

  • Segregation: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate. Consult your EHS guidelines.

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills. Do not fill containers beyond 90% capacity to allow for expansion.[12]

  • Container Rinsing: The original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). This rinsate is considered hazardous and must be collected and added to the hazardous liquid waste container.[9][13] After proper rinsing, the defaced, empty container may be disposed of as regular glass or plastic waste, per institutional policy.[13]

  • Labeling and Storage: Securely cap the liquid waste container. Label it with "Hazardous Waste" and list all chemical components, including solvents and their approximate percentages. Store in the satellite accumulation area, using secondary containment (such as a spill tray) to mitigate leaks.[7][10]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Control the Spill: For minor spills, and if you are trained to do so, use a chemical spill kit.

    • Wear the appropriate PPE as detailed in Table 1.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once the material is fully absorbed, carefully sweep it up and place it in a designated hazardous solid waste container.[1][2]

  • Decontaminate: Clean the affected area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution.

Final Disposal and Collection

The final step is the transfer of custody to trained professionals.

  • Scheduling Pickup: Once your waste containers are full or have been stored for the maximum allowable time (e.g., 90 days), contact your EHS office or a licensed hazardous waste disposal company to arrange for collection.[12][14]

  • Documentation: Ensure all required paperwork or electronic manifests are completed accurately. This "cradle-to-grave" tracking is a key component of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).[15]

By adhering to these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader community and environment.

References

  • L-proline - Safety Data Sheet. (n.d.). Millipore.
  • SAFETY DATA SHEET: L-PROLINE. (2019, January 21). Ajinomoto - AminoScience Division.
  • Safety Data Sheet L-Proline. (n.d.). metasci.
  • Safety Data Sheet: L-Prolin. (n.d.). Carl ROTH.
  • L (-)-Proline - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • Chemically hazardous waste. (n.d.). Environmental Science Center - The University of Tokyo.
  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff portal.
  • Essential Safety and Disposal Procedures for Laboratory Reagents. (n.d.). Benchchem.
  • Laboratory Chemical Waste Disposal Guidelines. (n.d.). University of Otago.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.